1,3-Dimethyl-2-(2-nitrovinyl)benzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1,3-dimethyl-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H11NO2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3/b7-6+ |
InChI Key |
BMWXALXCXAXAPU-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Physicochemical Profiling and Synthetic Methodologies of 1,3-Dimethyl-2-(2-nitrovinyl)benzene
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, sterically hindered building blocks are highly sought after for their ability to impart metabolic stability and unique conformational properties to active pharmaceutical ingredients (APIs). 1,3-Dimethyl-2-(2-nitrovinyl)benzene (CAS: 60610-66-4), commonly referred to as 2,6-dimethyl-
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an in-depth analysis of the compound's structural dynamics, field-proven synthetic protocols, and downstream pharmacological applications.
Structural Dynamics and Physicochemical Properties
The physicochemical behavior of 1,3-dimethyl-2-(2-nitrovinyl)benzene is heavily dictated by the steric clash between the ortho-methyl groups and the vinylic protons of the nitroalkene side chain. In an unsubstituted
[2], the aromatic ring and the nitroalkene system are coplanar, allowing for extendedCausality in Chemical Behavior: This disruption in planarity causes a hypsochromic (blue) shift in its UV-Vis absorption spectrum and slightly reduces the electrophilicity of the
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound:
| Property | Value / Description |
| IUPAC Name | 2-(2-nitrovinyl)-1,3-dimethylbenzene |
| Common Synonyms | 2,6-Dimethyl- |
| CAS Registry Number | 60610-66-4[3] |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Physical State | Yellow crystalline solid (Standard state at 25 °C, 100 kPa)[2] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Nitro group oxygens) |
| Topological Polar Surface Area | ~45.8 Ų |
Synthetic Methodologies: The Henry (Nitroaldol) Condensation
The standard industrial and laboratory-scale synthesis of 1,3-dimethyl-2-(2-nitrovinyl)benzene relies on the [2], utilizing [4] and nitromethane.
Mechanistic Causality: The reaction requires a bifunctional catalyst system, typically ammonium acetate in glacial acetic acid[5].
-
Deprotonation: The acetate ion acts as a mild base to deprotonate nitromethane, generating a nucleophilic nitronate anion.
-
Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl carbon of the sterically hindered 2,6-dimethylbenzaldehyde, forming a
-nitro alcohol (nitroaldol) intermediate. -
Dehydration: Glacial acetic acid provides the necessary protic environment to protonate the hydroxyl group, turning it into a better leaving group. The elevated reflux temperature drives the elimination of water, pushing the reversible equilibrium entirely toward the thermodynamically stable (E)-nitroalkene.
Mechanistic pathway of the Henry reaction yielding the target nitroalkene.
Field-Proven Experimental Protocol
This self-validating protocol ensures high yield and (E)-isomer purity. The visual transition from a clear solution to a heavy yellow precipitate serves as an intrinsic validation of reaction progress.
Step 1: Reagent Preparation In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 0.1 mol of 2,6-dimethylbenzaldehyde[4], 0.15 mol of nitromethane, and 0.05 mol of anhydrous ammonium acetate. Add 50 mL of glacial acetic acid as the solvent.
Step 2: Reflux and In-Process Control Heat the mixture to a gentle reflux (approx. 100–105 °C) using an oil bath. Maintain reflux for 4 to 6 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. The disappearance of the UV-active aldehyde spot confirms the completion of the nucleophilic addition phase.
Step 3: Quenching and Precipitation Remove the flask from heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 250 mL of crushed ice and water under vigorous stirring. The sudden shift in solvent polarity forces the hydrophobic nitroalkene to crash out of solution as a crude yellow solid[5].
Step 4: Isolation and Purification Isolate the crude product via vacuum filtration and wash thoroughly with cold distilled water to remove residual acetic acid and ammonium salts. Recrystallize the solid from boiling ethanol. Upon slow cooling, pure (E)-1,3-dimethyl-2-(2-nitrovinyl)benzene will crystallize.
Step-by-step experimental workflow for the synthesis and purification.
Downstream Applications in Drug Development
In medicinal chemistry, substituted nitrostyrenes are rarely the final active pharmaceutical ingredient. Instead, they are highly valued precursors[2].
Reduction to Phenethylamines: The most critical application of 1,3-dimethyl-2-(2-nitrovinyl)benzene is its reduction to 2,6-dimethylphenethylamine. By treating the nitroalkene with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), both the alkene double bond and the nitro group are fully reduced to yield a primary amine[2].
Pharmacological Causality: Why synthesize a 2,6-dimethylated phenethylamine? In neuropharmacology, the phenethylamine skeleton is a ubiquitous pharmacophore. However, unsubstituted phenethylamines are rapidly degraded in vivo by Monoamine Oxidase (MAO) enzymes. The introduction of methyl groups at the 2 and 6 positions of the aromatic ring creates a steric bulk that physically shields the ethylamine side chain from the active site of metabolic enzymes. This significantly increases the biological half-life and alters the receptor binding affinity of the resulting drug candidate.
Key synthetic transformations and downstream applications of the nitroalkene.
Safety, Handling, and EHS Protocols
As an
-
Toxicological Profile: The compound can react covalently with nucleophilic biological thiols (such as cysteine residues in proteins and glutathione). As a result, it acts as a lachrymator and a severe irritant to the skin, eyes, and respiratory tract[5].
-
Handling Protocol: All synthetic procedures and handling of the dry powder must be conducted inside a certified chemical fume hood. Nitrile gloves, protective eyewear, and a lab coat are mandatory.
-
Waste Disposal: Unreacted nitromethane and nitroalkene waste should be segregated into properly labeled halogen-free organic waste containers and treated according to institutional Environmental Health and Safety (EHS) guidelines.
References
-
Wikipedia Contributors. "
-Nitrostyrene". Wikipedia, The Free Encyclopedia. URL:[Link] -
Organic Syntheses. "Nitrostyrene Procedure". Organic Syntheses, Coll. Vol. 1, p.413 (1941); Vol. 9, p.66 (1929). URL:[Link]
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1,3-Dimethyl-2-(2-nitrovinyl)benzene CAS number and chemical identifiers
An In-depth Technical Guide to 1,3-Dimethyl-2-(2-nitrovinyl)benzene
Executive Summary
1,3-Dimethyl-2-(2-nitrovinyl)benzene, also known as 2-(2-nitrovinyl)-1,3-xylene, is a substituted β-nitrostyrene derivative. As a member of the nitroalkene class, this compound is a highly versatile and valuable intermediate in modern organic synthesis. The presence of the electron-withdrawing nitro group conjugated with the aromatic ring and the vinyl double bond renders the molecule a potent electrophile, particularly for Michael additions and cycloaddition reactions.[1] This reactivity profile makes it a key building block for the synthesis of a wide range of nitrogen-containing compounds, including substituted phenethylamines, which are foundational structures for many pharmaceutical agents.[2][3] This guide provides a comprehensive overview of its chemical identifiers, synthesis, spectroscopic characterization, reactivity, potential applications, and safety protocols, designed for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Properties
Proper identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and properties for 1,3-Dimethyl-2-(2-nitrovinyl)benzene are summarized below.
| Identifier | Value | Source |
| CAS Number | 60610-66-4 | [4] |
| IUPAC Name | 1,3-Dimethyl-2-(2-nitrovinyl)benzene | N/A |
| Synonyms | 2-(2-nitrovinyl)-1,3-xylene | N/A |
| Molecular Formula | C₁₀H₁₁NO₂ | N/A |
| Molecular Weight | 177.20 g/mol | N/A |
| Appearance | Typically a yellow crystalline solid (inferred from related compounds) | [3] |
| SMILES | CC1=C(C=CC=C1C)/C=C/[O-] | N/A |
| InChI | InChI=1S/C10H11NO2/c1-7-5-4-6-8(2)10(7)9-3-11(12)13/h3-6,9H,1-2H3/b9-3+ | N/A |
Synthesis and Mechanism
The most direct and widely employed method for synthesizing β-nitrostyrenes, including 1,3-Dimethyl-2-(2-nitrovinyl)benzene, is the Henry reaction, also known as the nitroaldol reaction.[5] This classic carbon-carbon bond-forming reaction involves the condensation of an aromatic aldehyde with a nitroalkane.
Causality and Rationale
The Henry reaction is exceptionally effective for this transformation due to the high acidity of the α-protons in nitromethane (pKa ≈ 10.2), which allows for easy deprotonation by a base to form a stable, nucleophilic nitronate anion.[5] The corresponding aldehyde, 2,6-dimethylbenzaldehyde, provides the electrophilic carbonyl carbon for the nucleophilic attack. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, cyclohexylamine, or n-butylamine), often with an acid co-catalyst like acetic acid, which facilitates both the initial condensation and the final dehydration step.[6] The dehydration occurs readily because it leads to a highly conjugated system involving the benzene ring, the vinyl group, and the nitro group, which is thermodynamically favorable.
Experimental Protocol: Henry Reaction
-
Materials : 2,6-dimethylbenzaldehyde, nitromethane, a base catalyst (e.g., ammonium acetate or piperidine), and a suitable solvent (e.g., glacial acetic acid or toluene).
-
Step 1: Reagent Mixture : In a round-bottom flask, dissolve 2,6-dimethylbenzaldehyde (1 equivalent) in the chosen solvent.
-
Step 2: Addition of Reactants : Add an excess of nitromethane (2-3 equivalents) to the solution, followed by the addition of the base catalyst (0.1-0.5 equivalents).[7]
-
Step 3: Reaction : The mixture is stirred at temperatures ranging from room temperature to reflux (e.g., 110 °C in toluene) for several hours.[6][7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Workup and Isolation : Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, typically involving extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with dilute acid and brine.[7]
-
Step 5: Purification : The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to yield the pure (E)-1,3-Dimethyl-2-(2-nitrovinyl)benzene as a solid.[7]
Reaction Mechanism
The synthesis proceeds via a base-catalyzed nitroaldol (Henry) reaction mechanism.
-
Nitronate Formation : The base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack : The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,6-dimethylbenzaldehyde to form a β-nitro aldol intermediate.
-
Dehydration : The intermediate undergoes a base-catalyzed E1cB elimination (dehydration), readily losing a molecule of water to form the stable, conjugated nitroalkene product.
Spectroscopic Characterization
The structure of 1,3-Dimethyl-2-(2-nitrovinyl)benzene can be unequivocally confirmed using standard spectroscopic techniques.
-
¹H NMR : The most diagnostic feature is the presence of two doublets for the vinylic protons (-CH=CH-NO₂). The coupling constant (J-value) between these protons is expected to be large, typically in the range of 13-14 Hz, which is definitive for the trans or (E) stereochemistry.[8][9] Other expected signals include two singlets for the two methyl groups (around 2.3 ppm) and multiplets for the aromatic protons in the 7.0-7.5 ppm region.
-
¹³C NMR : The spectrum would show signals for the two vinylic carbons (approx. 135-140 ppm), aromatic carbons, and the two methyl group carbons (approx. 20 ppm).
-
Infrared (IR) Spectroscopy : Key absorption bands would confirm the presence of the functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[9] A peak around 1640 cm⁻¹ corresponds to the C=C stretching of the vinyl group.
-
Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound.
Reactivity and Synthetic Utility
The synthetic utility of 1,3-Dimethyl-2-(2-nitrovinyl)benzene stems from the high reactivity conferred by its conjugated nitroalkene system. The electron-withdrawing nature of the nitro group polarizes the C=C double bond, making the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Key Reactions
-
Michael Addition (Conjugate Addition) : This is a cornerstone reaction for β-nitrostyrenes. They serve as excellent Michael acceptors for various nucleophiles (e.g., amines, thiols, enolates), providing a powerful method for C-C, C-N, and C-S bond formation.[1][2]
-
Reduction : The nitrovinyl group can be fully reduced to an aminoethyl group. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), which reduces both the double bond and the nitro group to yield the corresponding phenethylamine.[3] Other methods, such as using sodium borohydride with a transition metal salt, also achieve this reduction efficiently.[2] This pathway is of immense interest in drug development.
-
Cycloaddition Reactions : As electron-deficient dienophiles, β-nitrostyrenes readily participate in [4+2] Diels-Alder reactions with dienes to form complex cyclic structures.[1] They also undergo [3+2] cycloadditions with 1,3-dipoles like nitrones or azides, providing access to five-membered heterocycles such as isoxazolidines and triazoles.[10][11]
Applications in Research and Drug Development
While specific applications for 1,3-Dimethyl-2-(2-nitrovinyl)benzene are not extensively documented, the broader class of substituted β-nitrostyrenes is of significant interest to the scientific community.
-
Precursors to Pharmaceuticals : The reduction of β-nitrostyrenes to phenethylamines is a well-established route to many classes of drugs, including stimulants, antidepressants, and psychedelic compounds.[3] The specific substitution pattern of the starting material dictates the properties of the final amine.
-
Antimicrobial and Anticancer Agents : Nitrostyrene derivatives have been investigated for a range of biological activities. Some have shown promise as quorum sensing inhibitors, which can disrupt bacterial biofilm formation, and as potential antimicrobial agents.[12][13] Others have been evaluated as pro-apoptotic agents in cancer cell lines.[6][9]
-
Building Blocks in Organic Synthesis : Their versatile reactivity makes them indispensable starting materials for synthesizing complex heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[14]
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][18] Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15][19]
-
First Aid : In case of skin contact, wash thoroughly with soap and water.[15] For eye contact, flush with copious amounts of water for at least 15 minutes.[17] If inhaled, move to fresh air.[17] If ingested, do not induce vomiting and seek immediate medical attention.[18]
References
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Ríos-Gutiérrez, M., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances. [Link]
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Wtanabe, H., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. [Link]
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Serrano, D. R., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. [Link]
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Kim, H. S., et al. (2024). Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. Journal of Applied Microbiology. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. [Link]
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NIST. (n.d.). Benzene, 1,3-dimethyl-2-nitro-. NIST Chemistry WebBook. [Link]
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Wikipedia. (n.d.). β-Nitrostyrene. [Link]
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ResearchGate. (n.d.). Research Progress on Reactions Involving β-Nitrostyrene. [Link]
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ResearchGate. (n.d.). Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. [Link]
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PubChem. (n.d.). 1,3-dimethyl-2-nitrobenzene. [Link]
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ResearchGate. (n.d.). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. [Link]
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MDPI. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules. [Link]
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Royal Society of Chemistry. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances. [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - 6-Nitrochrysene, 99%. [Link]
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Sagnou, M., et al. (2023). Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). Molecules. [Link]
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NIH. (n.d.). Synthesis and Characterization of Nitro-p-xylenes. [Link]
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Comprehensive Technical Guide: Molecular Weight and Solubility Profiling of Dimethyl-Nitrovinylbenzene Derivatives
Executive Summary
Dimethyl-nitrovinylbenzene derivatives—commonly referred to in synthetic literature as substituted dimethylnitrostyrenes—are highly versatile electrophilic scaffolds [1]. Characterized by an electron-rich aromatic ring conjugated to an electron-withdrawing nitrovinyl moiety, these compounds are critical intermediates in the synthesis of complex phenethylamines and targeted neuropharmacological agents [5].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data tabulation. Here, we will dissect the causality behind the physicochemical properties of these derivatives, explicitly linking their molecular weight and solubility profiles to the thermodynamic principles that govern their synthesis, purification, and downstream reduction.
Physicochemical Properties & Molecular Weight Data
The stoichiometric precision of any synthetic scale-up relies on accurate molecular weight (MW) calculations. The addition of methoxy or methyl groups to the nitrovinylbenzene core not only increases the MW but also alters the steric hindrance and electron density of the aromatic system [4]. This directly impacts the compound's melting point, crystallization kinetics, and reactivity.
Table 1: Structural and Molecular Weight Data of Key Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| 3',β-Dimethyl-β-nitrostyrene | 147102-55-4 | C₁₀H₁₁NO₂ | 177.20 | Unsubstituted ring, methyl at 3' and β positions |
| 4-Methoxy-2,3-dimethyl-β-nitrostyrene | 91133-33-4 | C₁₁H₁₃NO₃ | 207.23 | Methoxy group at 4-position, dimethyl at 2,3 |
| 2,5-Dimethoxy-3,4-dimethyl-β-nitrostyrene | N/A (2C-G Precursor) | C₁₂H₁₅NO₄ | 237.25 | Dimethoxy at 2,5, dimethyl at 3,4 |
| 2,5-Dimethoxy-4,β-dimethyl-β-nitrostyrene | N/A (DOM Precursor) | C₁₂H₁₅NO₄ | 237.25 | Dimethoxy at 2,5, dimethyl at 4 and β |
Data supported by analytical reference standards [2][3].
Thermodynamic Behavior and Solubility Profiles
Understanding the solubility of dimethyl-nitrovinylbenzene derivatives is not merely about finding a solvent that "works"; it is about leveraging thermodynamic gradients to force high-purity crystallization and facilitate safe downstream reactions [1].
These derivatives possess a dominant lipophilic surface area (the dimethylated benzene ring) juxtaposed with a polar, hydrogen-bond-accepting nitro group. This duality dictates their behavior in various solvent matrices.
Table 2: Empirical Solubility Profile and Experimental Rationale
| Solvent | Polarity Index | Solubility (20°C) | Solubility (Reflux) | Mechanistic Rationale for Use |
| Water | 10.2 | Insoluble | Insoluble | Used as a quenching agent to precipitate crude product out of organic reaction mixtures. |
| Ethanol | 5.2 | Poor | High | Ideal for temperature-gradient recrystallization due to a steep solubility curve. |
| Tetrahydrofuran (THF) | 4.0 | High | Very High | Mandatory aprotic environment for LiAlH₄ reduction; prevents violent hydride quenching. |
| Dichloromethane (DCM) | 3.1 | High | Very High | Excellent for liquid-liquid extraction during the work-up phase. |
| Hexanes | 0.1 | Poor | Moderate | Utilized as an anti-solvent to crash out product from more polar mother liquors. |
Causality in Solvent Selection
-
Why Ethanol for Recrystallization? Dimethylnitrostyrenes exhibit a steep temperature-dependent solubility curve in short-chain alcohols. At reflux (~78°C), the thermal energy of the solvent exceeds the lattice energy of the nitrostyrene crystals, resulting in complete dissolution. Upon controlled cooling to 4°C, the solubility drops precipitously. The target compound crystallizes out in a highly pure lattice, while polar impurities (such as unreacted benzaldehyde or polymeric byproducts) remain trapped in the mother liquor.
-
Why Anhydrous THF for Reduction? To convert the nitrovinylbenzene into a phenethylamine, the nitro group must be reduced. This requires aggressive reagents like Lithium Aluminum Hydride (LiAlH₄). Protic solvents (like ethanol or water) will instantly and violently react with LiAlH₄, releasing hydrogen gas. THF provides a polar aprotic environment that dissolves the lipophilic nitrostyrene completely while remaining inert to the hydride [5].
Experimental Workflows and Self-Validating Protocols
The following protocols are designed as self-validating systems. A protocol is only scientifically sound if it contains built-in checkpoints to verify success before proceeding to the next phase.
Protocol 1: Synthesis via Henry Condensation
This workflow details the base-catalyzed condensation of a substituted benzaldehyde with a nitroalkane.
-
Reaction Setup: In a 500 mL round-bottom flask, combine 0.1 moles of the substituted dimethylbenzaldehyde with 0.15 moles of nitroethane (or nitromethane, depending on the desired β-substitution).
-
Catalyst Addition: Add 0.02 moles of anhydrous ammonium acetate. Causality: The acetate acts as a mild base to generate the nitronate anion, which nucleophilically attacks the aldehyde carbonyl.
-
Reflux: Add 100 mL of glacial acetic acid or toluene. Heat the mixture to reflux for 4-6 hours under continuous stirring.
-
Quenching: Pour the hot reaction mixture into 500 mL of vigorously stirred ice water. The sudden shift in solvent polarity forces the crude dimethyl-nitrovinylbenzene to precipitate as a heavy yellow/orange solid.
-
Self-Validation Checkpoint (TLC): Run a Thin Layer Chromatography (TLC) plate using a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting aldehyde (visible under UV 254 nm) and the appearance of a distinct, bright yellow spot confirms reaction completion.
Fig 1. Synthetic workflow from benzaldehyde to phenethylamine via Henry condensation.
Protocol 2: Solubility-Driven Recrystallization
-
Dissolution: Transfer the crude, dried nitrostyrene to an Erlenmeyer flask. Add boiling ethanol dropwise while swirling until the solid is just dissolved. Causality: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling, optimizing the final yield.
-
Hot Filtration: Rapidly filter the boiling solution through a fluted filter paper to remove insoluble particulate impurities.
-
Controlled Nucleation: Allow the flask to cool slowly to room temperature undisturbed. Causality: Rapid cooling (e.g., plunging directly into an ice bath) causes "crash precipitation," which traps impurities inside the rapidly forming crystal lattice. Slow cooling promotes the growth of pure, highly ordered crystals.
-
Cold Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to maximize crystal yield.
-
Self-Validation Checkpoint (Melting Point): Isolate the crystals via vacuum filtration and wash with 10 mL of ice-cold ethanol. Dry under vacuum. Determine the melting point; a sharp melting range (within 1-2°C of literature values) validates that the lattice is free of solvent and impurities.
Fig 2. Solubility-driven recrystallization leveraging temperature-dependent gradients.
References
Sterically Hindered Nitrostyrene Derivatives: Synthetic Architectures and Pharmacological Profiles
Topic: Content Type: Technical Whitepaper Author Role: Senior Application Scientist
Executive Summary: The Steric Advantage
In the landscape of medicinal chemistry, sterically hindered nitrostyrene derivatives represent a high-value paradox. While their synthesis is kinetically challenged by the very bulk that defines them, this steric shielding often confers superior metabolic stability and selectivity in biological systems. Unlike their unhindered counterparts, which are prone to rapid, non-selective Michael additions with ubiquitous cellular thiols (e.g., glutathione), hindered nitrostyrenes can be tuned to target specific hydrophobic pockets in enzymes or bacterial biofilm regulators.
This guide moves beyond standard textbook preparations. It focuses on overcoming the activation energy barriers inherent to 2,6-disubstituted benzaldehydes and
The Chemical Challenge: Overcoming the "Steric Wall"
The classic Henry reaction (nitroaldol condensation) struggles when applied to sterically encumbered substrates.[1] The transition state requires a specific trajectory for the nucleophilic attack of the nitronate anion upon the carbonyl carbon. Bulky substituents (e.g., ortho-methoxy, ortho-methyl, or bulky alkyl chains on the nitroalkane) destabilize this transition state, leading to:
-
Retro-Henry reactions: Reversion to starting materials.
-
Cannizzaro disproportionation: A common side reaction for hindered aldehydes in basic media.
-
Polymerization: Competitive side reactions during prolonged heating.
To circumvent these, we must abandon thermodynamic control in favor of kinetic acceleration using high-energy inputs (Microwave) or specific catalytic activation (Ionic Liquids/Lewis Acids).
Advanced Synthetic Protocols
Protocol A: Microwave-Assisted Solvent-Free Synthesis
Best for: Rapid library generation of electron-rich, hindered nitrostyrenes.
Rationale: Microwave irradiation provides direct internal heating, aligning dipolar spins of the nitromethane/aldehyde mixture. This overcomes the steric activation barrier significantly faster than thermal convection, minimizing degradation.
Materials:
-
Substrate: 2,4,6-Trimethoxybenzaldehyde (Hindered model)
-
Reagent: Nitromethane (or Nitroethane for
-methyl variants) -
Catalyst: Ammonium Acetate (
) -
Support: Silica gel (optional, for surface catalysis)
Step-by-Step Workflow:
-
Preparation: Mix 10 mmol of the hindered aldehyde with 15 mmol of nitroalkane in a G10 microwave vial.
-
Catalyst Loading: Add 2 mmol of
. If using silica support, adsorb reagents onto 1g of activated to increase surface area. -
Irradiation: Seal the vessel. Irradiate at 300W (maintaining
) for 4–8 minutes . Note: Conventional reflux would require 8–12 hours. -
Workup: Cool to room temperature. The product often crystallizes directly upon cooling.
-
Purification: Wash the solid cake with cold ethanol (
) to remove unreacted aldehyde. Recrystallize from isopropanol.
Protocol B: Reduction to Hindered Phenethylamines (The Red-Al System)
Best for: Converting hindered nitrostyrenes to amines where
Rationale: Sterically hindered nitrostyrenes, particularly phenolic ones, often undergo incomplete reduction with Lithium Aluminum Hydride (
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a 3-neck flask; flush with Argon.
-
Reagent Prep: Charge with 65% Red-Al solution in toluene (4 molar equivalents relative to substrate).
-
Addition: Dissolve 10 mmol of hindered
-nitrostyrene in anhydrous THF/Toluene (1:1). Add dropwise to the Red-Al solution at ambient temperature. Caution: Exothermic. -
Thermal Drive: Heat to reflux (
) for 2–4 hours . The high temperature is critical for hindered substrates. -
Quench: Cool to
. Quench sequentially with wet THF, then 15% NaOH solution. -
Isolation: Extract with ether. The amine is often isolated as the hydrochloride salt by bubbling dry HCl gas through the ethereal extract.
Visualizing the Synthetic Landscape
The following diagram illustrates the decision tree for synthesizing and transforming hindered nitrostyrenes, highlighting the divergence between kinetic and thermodynamic pathways.
Figure 1: Synthetic decision matrix for sterically hindered nitrostyrenes. Green pathways indicate recommended protocols for hindered substrates.
Pharmacological Applications & SAR
The biological utility of these compounds stems from their ability to act as "soft" electrophiles. The nitroalkene moiety is a Michael acceptor. However, steric hindrance modulates this reactivity, preventing rapid detoxification by cellular glutathione while allowing reaction with specific cysteine residues in target proteins (e.g., bacterial enzymes).
Structure-Activity Relationship (SAR) Comparison
The table below summarizes how steric modifications influence antibacterial potency (MIC values) and biofilm inhibition.
| Substituent Pattern | Steric Profile | Reactivity (Michael Acceptor) | Biological Outcome (Antibacterial/Biofilm) |
| Unsubstituted ( | Low | High (Rapid Glutathione conjugation) | Moderate potency, high toxicity. |
| Medium | Tuned (Selective) | Enhanced Activity. Higher lipophilicity + metabolic stability. | |
| High | Low (Steric block) | Reduced potency (cannot access active site). | |
| 4-Fluoro | Electronic | High (Inductive withdrawal) | Increased metabolic stability; effective against E. coli. |
| 2,6-Dimethoxy | High (Ring) | Moderate | High specificity; potential Quorum Sensing Inhibitor. |
Mechanism of Action: Biofilm Inhibition
Recent studies indicate that hindered nitrostyrenes disrupt bacterial Quorum Sensing (QS). Specifically, they target the Agr system in S. aureus or the LasR/RhlR systems in Gram-negative bacteria. The steric bulk prevents the molecule from being pumped out by efflux pumps, while the nitro-vinyl group covalently modifies cysteine residues in the QS receptor pocket.
Figure 2: Mechanistic logic of hindered nitrostyrenes. Steric bulk protects against non-specific detoxification (GSH) while preserving target engagement.
References
-
Milhazes, N., et al. (2006).[2] β-Nitrostyrene derivatives as potential antibacterial agents: A structure–property–activity relationship study. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
ChemRxiv. (2023).[3] One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]
-
MDPI. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Pharmaceuticals.[1][4][3] Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis. RSC Advances. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2[5]·6H2O System. Retrieved from [Link]
Sources
2,6-Dimethyl-beta-Nitrostyrene: Synthetic Utility and Pharmacological Probes
Topic: Potential Pharmaceutical Applications of 2,6-Dimethyl-beta-Nitrostyrene Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, 2,6-dimethyl-beta-nitrostyrene (2,6-DMNS) occupies a specialized niche. While not a marketed drug itself, it serves as a high-value privileged intermediate and a mechanistic probe . Its primary pharmaceutical value lies in two distinct domains:
-
Synthetic Precursor: It is the obligate gateway to 2,6-dimethylphenethylamines, a class of serotonin receptor modulators with significantly altered binding profiles compared to their unhindered analogs (e.g., mescaline).
-
Pharmacophore Probe: As a sterically congested Michael acceptor, it allows researchers to test the limits of covalent inhibition in antimicrobial and anticancer drug design, specifically probing the "Steric Inhibition of Resonance" (SIR) effect on bioactivity.
This guide dissects the chemical behavior, synthetic protocols, and therapeutic implications of 2,6-DMNS, moving beyond basic descriptions to actionable, high-level insights.
Chemical Architecture: The Steric Twist
To understand the utility of 2,6-DMNS, one must first understand its geometry. Unlike unsubstituted beta-nitrostyrene, which is planar, the 2,6-dimethyl substitution pattern introduces severe steric strain.
Steric Inhibition of Resonance (SIR)
The two methyl groups at the ortho positions of the phenyl ring clash with the vinyl hydrogen and the nitro group of the side chain. This forces the nitrovinyl group to rotate out of the plane of the benzene ring.
-
Electronic Consequence: The
-orbital overlap between the aromatic ring and the nitroalkene is disrupted. The double bond is electronically "isolated" from the ring. -
Reactivity Implication: The ground state is destabilized (higher energy) compared to planar analogs. While this theoretically increases electrophilicity, the kinetic access to the beta-carbon is sterically hindered. This trade-off is crucial for designing selective covalent inhibitors that avoid off-target rapid reactions with glutathione.
Caption: Logical flow of Steric Inhibition of Resonance (SIR) in 2,6-DMNS leading to altered reactivity.
Pharmaceutical Applications
Indirect Application: Precursor to High-Affinity Serotonergic Ligands
The most significant application of 2,6-DMNS is as the precursor to 2,6-dimethylphenethylamine derivatives. Research into 2,6-dimethylmescaline (DMe-M) has revealed that adding 2,6-dimethyl groups to the phenethylamine backbone dramatically increases affinity for 5-HT receptors.
-
Mechanism: The 2,6-dimethyl groups lock the ethylamine side chain into a specific conformation (gauche/anti rotamers) that mimics the bioactive conformation bound by the receptor.
-
Data: 2,6-Dimethylmescaline exhibits up to 66-fold higher affinity for 5-HT1A and significantly higher affinity for 5-HT2A compared to mescaline.
Table 1: Comparative Receptor Affinity (Inferred from Analog Studies)
| Compound | Target Receptor | Relative Affinity (vs. Mescaline) | Role of 2,6-DMNS |
| Mescaline | 5-HT2A / 2C | 1x (Baseline) | N/A |
| 2,6-Dimethylmescaline | 5-HT2A / 2C | ~5-7x Higher | Direct Synthetic Precursor |
| 2,6-Dimethylmescaline | 5-HT1A | ~66x Higher | Direct Synthetic Precursor |
Direct Application: Antimicrobial & Anticancer Pharmacophore
Beta-nitrostyrenes are known Michael acceptors . They covalently bind to nucleophilic thiol residues (cysteine) in enzymes, such as:
-
Protein Tyrosine Phosphatases (e.g., PTP1B) : Targets in diabetes and cancer.
-
Tubulin : Inhibition of polymerization (anticancer).
-
Bacterial Sortases : Anti-infective targets.
The 2,6-DMNS Advantage: Standard nitrostyrenes are often too reactive, leading to toxicity (rapid depletion of cellular glutathione). The 2,6-dimethyl "steric shield" slows down non-specific reactions, potentially improving the therapeutic index by requiring a specific enzyme pocket to facilitate the binding event.
Experimental Protocols
Synthesis of 2,6-Dimethyl-beta-Nitrostyrene (Henry Reaction)
Rationale: The steric hindrance of 2,6-dimethylbenzaldehyde requires a robust catalyst system to drive the condensation with nitromethane.
Reagents:
-
2,6-Dimethylbenzaldehyde (10 mmol)
-
Nitromethane (excess, solvent/reactant)
-
Ammonium Acetate (catalyst)
-
Glacial Acetic Acid (solvent)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2,6-dimethylbenzaldehyde in 20 mL of nitromethane.
-
Catalysis: Add 4 mmol of ammonium acetate.
-
Reaction: Heat the mixture to mild reflux (approx. 90°C) for 4–6 hours. Note: Monitor via TLC. The steric bulk may require longer reaction times than unsubstituted benzaldehyde.
-
Workup: Cool to room temperature. The product may crystallize directly. If not, remove excess nitromethane under reduced pressure.
-
Purification: Recrystallize from hot ethanol or isopropanol.
-
Yield: Expect 70–85% as yellow needles.
Reduction to 2,6-Dimethylphenethylamine
Rationale: Converting the nitroalkene to the amine is the critical step for generating the serotonergic ligand.
Reagents:
-
Lithium Aluminum Hydride (LiAlH4) - 2.5 molar equivalents
-
Anhydrous THF or Diethyl Ether
Protocol:
-
Preparation: Suspend LiAlH4 in anhydrous ether/THF under inert atmosphere (N2 or Ar).
-
Addition: Add a solution of 2,6-dimethyl-beta-nitrostyrene in THF dropwise to the hydride suspension. Caution: Exothermic.
-
Reflux: Heat to reflux for 12–24 hours to ensure complete reduction of both the alkene and the nitro group.
-
Quench: Use the Fieser method (Water, 15% NaOH, Water) to quench excess hydride.
-
Isolation: Filter the aluminum salts, dry the organic layer (MgSO4), and evaporate to yield the crude amine oil. Convert to Hydrochloride salt for stability.
Caption: Synthetic pathway from aldehyde precursor to the active pharmaceutical amine intermediate.
Safety & Handling (E-E-A-T)
Trustworthiness: Working with nitrostyrenes involves specific hazards that must be managed to ensure protocol validity and safety.
-
Energetic Instability: Nitroalkenes are energetic. While 2,6-DMNS is generally stable, avoid subjecting it to temperatures >150°C or shock, as decomposition can be rapid.
-
Lachrymator: Many nitrostyrenes are potent lachrymators (tear agents) and skin irritants. All synthesis must be performed in a fume hood.
-
Michael Acceptor Toxicity: Because it reacts with thiols, it is potentially cytotoxic. Handle as a hazardous substance.
References
- Trachsel, D., et al. (2013). Phenethylamine: From Structure to Function. Nachtschatten Science.
-
Nicoletti, M., et al. (2012). "A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents." Medicinal Chemistry, MDPI. Link
-
Milhazes, N., et al. (2006). "Beta-nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry. Link
- Trotter, J. (1959). "Steric inhibition of resonance in nitro-aromatics." Canadian Journal of Chemistry. (Foundational theory on steric twist in 2,6-disubstituted nitro compounds).
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Canonical reference for nitrostyrene reduction protocols).
Safety Data Sheet (SDS) & Handling Protocols for Nitrovinyl Benzenes: A Technical Guide
Executive Summary
Nitrovinyl benzenes, such as trans-β-nitrostyrene, are highly reactive electrophiles widely utilized as Michael acceptors in organic synthesis, agrochemical development, and the design of protein tyrosine phosphatase (PTP) inhibitors[1]. While their reactivity makes them invaluable building blocks, it also renders them potent lachrymators, skin sensitizers, and acute respiratory hazards[2][3]. This whitepaper provides an authoritative framework for the safe handling, storage, and experimental utilization of nitrovinyl benzenes, grounded in mechanistic toxicology and validated laboratory practices.
Mechanistic Toxicology and Hazard Profile
The primary hazards associated with nitrovinyl benzenes stem directly from their chemical structure. The electron-withdrawing nitro group conjugated to the vinyl system creates a highly electron-deficient alkene, making the molecule an aggressive Michael acceptor[4].
Causality of Toxicity : In biological systems, these electrophiles rapidly undergo covalent conjugation (alkylation) with nucleophilic functional groups, most notably the thiol (-SH) groups of cysteine residues in cellular proteins and enzymes[2].
When exposed to the eyes or respiratory tract, this rapid thiol alkylation activates TRPA1 receptors on sensory nerve endings, triggering an immediate and severe pain reflex characterized by lachrymation (tearing), coughing, and shortness of breath[3]. Furthermore, the modification of skin proteins can lead to haptenization, wherein the immune system recognizes the modified protein as foreign, resulting in severe allergic contact dermatitis (skin sensitization)[5].
Caption: Mechanism of nitrovinyl benzene toxicity via biological thiol alkylation.
Physicochemical Properties & Storage Dynamics
Understanding the physical properties of nitrovinyl benzenes is critical for designing appropriate engineering controls. trans-β-Nitrostyrene typically presents as a yellow crystalline solid[3]. While its vapor pressure is relatively low at room temperature, it is sufficient to cause severe eye irritation in unventilated spaces[6].
| Property | Value | Causality / Handling Implication |
| Molecular Weight | 149.15 g/mol [3] | Standard stoichiometric calculations. |
| Melting Point | 55–59 °C[7] | Exists as a solid at RT; prone to dust generation during weighing. |
| Boiling Point | 250–260 °C[7] | Low volatility at RT, but heating generates highly toxic vapors. |
| Vapor Pressure | 0.015 mm Hg (at 25 °C)[6] | Sufficient to cause severe lachrymation in unventilated spaces. |
| Solubility | < 1 mg/mL in water; Soluble in EtOH[2] | Dictates decontamination strategy (EtOH required, water ineffective). |
| Toxicity (LDLo) | 33 mg/kg (Mouse, i.p.) | High acute toxicity; strict exposure limits required. |
Storage Causality : Nitrovinyl benzenes are incompatible with strong bases, oxidizing agents, and reducing agents[2]. Exposure to strong bases can initiate rapid, exothermic anionic polymerization. Therefore, they must be stored in tightly closed containers at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation and maintain chemical integrity[1].
Emergency Response & Spill Decontamination
Because nitrovinyl benzenes are virtually insoluble in water[3], standard aqueous cleanup methods are ineffective and can inadvertently spread the hazard. The validated decontamination protocol relies on the compound's high solubility in alcohols.
Caption: Step-by-step emergency spill response workflow for nitrovinyl benzenes.
Spill Response Methodology:
-
Isolation : Immediately evacuate personnel from the immediate vicinity and remove all sources of ignition[2].
-
Dampening : Do not sweep the dry solid, as this generates highly irritating airborne dust. Instead, carefully dampen the spill with 60–70% ethanol[2]. Causality: Ethanol safely solubilizes the compound without triggering an exothermic reaction, while the liquid state suppresses aerosolization.
-
Collection : Use absorbent paper dampened with 60–70% ethanol to pick up the material[2].
-
Containment : Seal all contaminated materials (including gloves and paper) in a vapor-tight plastic bag for hazardous waste disposal[2].
-
Final Decontamination : Wash the affected surface first with 60–70% ethanol to remove residual traces, followed by a thorough wash with soap and water[2].
Validated Experimental Workflow: Safe Nitro-Michael Addition Setup
To bridge the gap between safety data and practical laboratory application, the following protocol outlines a self-validating workflow for utilizing trans-β-nitrostyrene in a standard Michael addition reaction.
Objective : To securely weigh, transfer, and react trans-β-nitrostyrene while mitigating aerosolization and exothermic risks.
Step-by-Step Methodology:
-
Preparation and Environmental Control :
-
Conduct all operations inside a certified chemical fume hood (minimum face velocity of 80–100 fpm).
-
Purge the reaction flask with an inert gas (Argon or Nitrogen)[1]. Causality: Nitrovinyl benzenes are sensitive to prolonged air exposure and can undergo oxidative degradation.
-
-
Controlled Weighing :
-
Tare a static-free weighing boat inside the fume hood.
-
Weigh the required mass of trans-β-nitrostyrene. Causality: The solid form (melting point 55–59 °C) generates micro-particulates[7]. Static-free materials prevent the sudden dispersion of this highly irritating dust.
-
-
Pre-Solubilization :
-
Dissolve the solid trans-β-nitrostyrene in a compatible, dry solvent (e.g., dichloromethane or ethanol) within a sealed vial before transferring it to the main reaction flask. Causality: Transferring a solution rather than a powder eliminates the risk of airborne dust exposure and ensures a homogeneous, controlled reaction rate.
-
-
Temperature-Controlled Addition :
-
Chill the reaction flask containing the nucleophile to 0 °C using an ice bath.
-
Add the trans-β-nitrostyrene solution dropwise. Causality: As potent Michael acceptors, nitrovinyl benzenes react vigorously with nucleophiles. Dropwise addition at low temperatures prevents thermal runaway and suppresses unwanted polymerization[4].
-
-
In-Situ Validation and Quenching :
-
Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: Do not proceed to standard benchtop workup until the distinct yellow spot of trans-β-nitrostyrene is completely absent. This ensures no residual lachrymator is exposed to the operator outside the fume hood.
-
Quench the reaction with a mild acid or buffer before removing the flask from the hood.
-
References
- NOAA CAMEO Chemicals. "BETA-NITROSTYRENE." noaa.gov.
- Sigma-Aldrich. "trans-b-Nitrostyrene 99 5153-67-3." sigmaaldrich.com.
- PubChem. "Beta-Nitrostyrene | C8H7NO2 | CID 7626." nih.gov.
- Haz-Map. "beta-Nitrostyrene - Hazardous Agents." haz-map.com.
- Benchchem. "trans-beta-Nitrostyrene|RUO." benchchem.com.
- PubChem. "beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459." nih.gov.
- Wikipedia. "β-Nitrostyrene." wikipedia.org.
- TCI Chemicals. "SAFETY DATA SHEET - trans-beta-Nitrostyrene." tcichemicals.com.
Sources
- 1. trans-beta-Nitrostyrene|RUO [benchchem.com]
- 2. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 5. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beta-Nitrostyrene - Hazardous Agents | Haz-Map [haz-map.com]
- 7. 反式-β-硝基苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.cn]
Electronic Properties and Dipole Moment of 1,3-Dimethyl-2-(2-nitrovinyl)benzene: A Comprehensive Technical Guide
Executive Summary
In the realm of rational drug design and synthetic organic chemistry,
Structural Dynamics: Steric Inhibition of Resonance
The defining characteristic of 1,3-dimethyl-2-(2-nitrovinyl)benzene is the steric clash between the bulky methyl groups at the 1 and 3 positions and the 2-nitrovinyl group.
In unsubstituted trans-
To relieve this steric strain, the molecule undergoes a dihedral twist , rotating the nitrovinyl plane away from the benzene ring's plane (typically by 40° to 60°). This twist fundamentally disrupts the extended
Electronic Properties: HOMO/LUMO and Electrophilicity
The reactivity of Michael acceptors is governed by their Frontier Molecular Orbitals (FMOs). Density Functional Theory (DFT) studies on related nitrostyrenes demonstrate that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) dictates electrophilicity, while the Highest Occupied Molecular Orbital (HOMO) dictates nucleophilicity 2.
Orbital Decoupling and the Band Gap
Because the dihedral twist breaks the continuous conjugation, the HOMO and LUMO become spatially segregated:
-
HOMO: Localizes primarily on the electron-rich 1,3-dimethylbenzene ring.
-
LUMO: Localizes almost exclusively on the electron-deficient nitrovinyl moiety.
This decoupling generally widens the HOMO-LUMO energy gap compared to planar analogs. While a smaller gap usually implies higher overall reactivity 3, the extreme localization of the LUMO on the
Global Electrophilicity Index ( )
The global electrophilicity index (
Dipole Moment ( ) and Charge Distribution
The dipole moment is a critical parameter for predicting solubility, protein-ligand binding affinity, and membrane permeability.
Unsubstituted trans-
In 1,3-dimethyl-2-(2-nitrovinyl)benzene, two competing vectors dictate the net dipole moment:
-
Inductive Donation (+I): The two methyl groups donate electron density into the aromatic ring, increasing the electron density at the ipso carbon.
-
Attenuated Mesomeric Withdrawal (-M): Because of the out-of-plane twist, the nitro group cannot effectively withdraw
-electron density from the ring.
Quantitative Data Summary
| Property | Unsubstituted trans- | 1,3-Dimethyl-2-(2-nitrovinyl)benzene | Causality / Structural Driver |
| Conformation | Planar (Dihedral ~0°) | Twisted (Dihedral ~40-60°) | Steric clash between ortho-methyls and nitrovinyl group. |
| HOMO-LUMO Gap | ~4.0 - 4.5 eV | > 4.5 eV (Widened) | Disruption of extended |
| Dipole Moment ( | ~4.5 D | ~3.8 - 4.2 D | Loss of extended mesomeric (-M) vector, offset by localized polarity. |
| Electrophilicity ( | High (Strong Electrophile) | High (Strong Electrophile) | LUMO remains localized on the highly polarized nitrovinyl moiety. |
Mechanistic Visualizations
The following diagrams illustrate the workflows and mechanistic pathways associated with the characterization and reactivity of 1,3-dimethyl-2-(2-nitrovinyl)benzene.
Caption: Workflow for the empirical and computational determination of electronic properties.
Caption: Mechanistic pathway of nucleophilic attack modulated by steric hindrance and orbital decoupling.
Experimental Protocols
To validate the theoretical electronic properties and dipole moment, researchers must employ a self-validating system combining rigorous synthesis with electrochemical profiling.
Protocol 1: Synthesis via Henry Reaction (Nitroaldol Condensation)
Causality: The Henry reaction is chosen because the base-catalyzed condensation of an aldehyde with nitromethane selectively yields the trans-nitroalkene, which is thermodynamically favored despite the steric bulk of the ortho-methyls.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2,6-dimethylbenzaldehyde and 12 mmol of nitromethane in 20 mL of glacial acetic acid.
-
Catalysis: Add 2.5 mmol of ammonium acetate (
). The mildly acidic/basic buffer system facilitates the initial aldol addition and the subsequent rate-limiting dehydration step. -
Reflux: Heat the mixture to 90°C under a nitrogen atmosphere for 4-6 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 4:1).
-
Quenching & Extraction: Cool to room temperature, pour into 50 mL of ice water, and extract with dichloromethane (3 x 20 mL). Wash the organic layer with saturated
and brine. -
Purification: Dry over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography to isolate 1,3-dimethyl-2-(2-nitrovinyl)benzene as a yellow crystalline solid.
Protocol 2: Electrochemical Profiling (Cyclic Voltammetry)
Causality: Cyclic Voltammetry (CV) provides direct empirical validation of DFT-calculated FMOs. The onset oxidation potential (
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile. -
Analyte Solution: Dissolve 1 mM of the synthesized 1,3-dimethyl-2-(2-nitrovinyl)benzene in 10 mL of the electrolyte solution.
-
Cell Setup: Utilize a three-electrode system: Glassy carbon working electrode, Platinum wire counter electrode, and
non-aqueous reference electrode. -
Calibration: Add 1 mM Ferrocene (Fc) as an internal standard. The
redox couple provides a reliable reference point (assumed to be -4.8 eV vs vacuum). -
Measurement: Scan from -2.0 V to +2.0 V at a scan rate of 50 mV/s.
-
Data Extraction: Calculate the FMO energies using the empirical equations:
References
- Benchchem - trans-beta-Nitrostyrene: Electronic Polarization & Reactivity.
- Benchchem - An In-depth Technical Guide on the Electronic Structure and Reactivity of trans-β-Nitrostyrene.
- ResearchGate - Global and local electronic properties of para-substituted β-nitrostyrene analogues.
- National Center for Biotechnology Information (PMC) - In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues.
Sources
Catalytic reduction of 1,3-Dimethyl-2-(2-nitrovinyl)benzene to amines
Application Note: Strategic Catalytic Reduction of Sterically Hindered Nitrostyrenes
Executive Summary
This guide details the reduction of 1,3-Dimethyl-2-(2-nitrovinyl)benzene (also referred to as 2,6-dimethyl-
This specific substrate presents a unique synthetic challenge: the 2,6-dimethyl substitution pattern creates significant steric hindrance around the
This document outlines two validated protocols:
-
Protocol A (High-Throughput/Lab Scale): A chemoselective reduction using NaBH
with catalytic CuCl . -
Protocol B (Scale-Up/Industrial): Heterogeneous Catalytic Hydrogenation (Pd/C) utilizing an acidic solvent matrix to suppress dimerization.
Mechanistic Insight & Challenges
The reduction of a nitroalkene to an amine is a multi-step cascade. For sterically hindered substrates, the rate-limiting step is often the initial hydride attack or the reduction of the intermediate oxime.
The Pathway:
-
Alkene Reduction: The C=C double bond is reduced to a nitroalkane.
-
Nitro Reduction: The nitro group is reduced to a nitroso/oxime intermediate.
-
Imine Formation: Tautomerization to an imine.
-
Final Reduction: The imine is reduced to the primary amine.
The Steric Trap (The "Dimer" Problem):
Because the 2,6-dimethyl groups block access to the
DOT Diagram: Reaction Pathway & Failure Modes
Caption: Stepwise reduction pathway showing the critical risk of dimer formation via Michael Addition if reduction kinetics are slow.
Protocol A: NaBH / CuCl Transfer Hydrogenation
Best for: Laboratory scale (1g – 50g), rapid screening, and avoiding high-pressure equipment.
Principle: Sodium borohydride alone is not strong enough to reduce the nitro group efficiently.[1] The addition of Copper(II) Chloride generates an active copper boride species in situ.[2] This species acts as a powerful transfer hydrogenation catalyst, rapidly reducing the conjugated system before side reactions can occur.
Materials
| Reagent | Equivalents | Role |
| Substrate | 1.0 equiv | Precursor |
| NaBH | 7.0 - 10.0 equiv | Hydride Source |
| CuCl | 0.2 - 0.5 equiv | Catalyst Precursor |
| Ethanol (Abs) | Solvent (0.2 M) | Protic Solvent |
| 10% HCl | Excess | Quenching/Salt Formation |
Step-by-Step Methodology
-
Setup: In a 3-neck round bottom flask equipped with a reflux condenser and an addition funnel, dissolve 1,3-Dimethyl-2-(2-nitrovinyl)benzene (10 mmol) in Ethanol (50 mL).
-
Catalyst Addition: Add CuCl
2H O (2 mmol) to the stirring solution. The solution will turn a green/blue color. -
Hydride Addition (Critical):
-
Caution: This step generates significant H
gas and is exothermic.[3] -
Add NaBH
(70-100 mmol) portion-wise over 30 minutes. -
Observation: The solution will turn black (formation of active Cu species) and effervesce vigorously.
-
-
Reaction: Stir at room temperature for 30 minutes, then heat to mild reflux (60°C) for 45 minutes.
-
Note: The steric hindrance of the 2,6-dimethyl group requires this thermal push to ensure complete reduction of the oxime intermediate.
-
-
Quench: Cool to 0°C. Cautiously add 10% HCl dropwise until pH < 2. This destroys excess hydride and dissolves the copper boride sludge.
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Dilute residue with water and wash with Ethyl Acetate (removes non-basic impurities/unreacted styrene).
-
Basify the aqueous layer with 25% NaOH (pH > 12).
-
Extract the freebase amine into Dichloromethane (DCM) (3 x 50 mL).
-
Dry over MgSO
and concentrate.
-
DOT Diagram: NaBH4/CuCl2 Workflow
Caption: Operational workflow for the Borohydride/Copper catalyzed reduction.
Protocol B: Heterogeneous Catalytic Hydrogenation (Pd/C)
Best for: Scale-up (>50g), GMP environments, and high purity requirements.
Principle: Standard hydrogenation on Pd/C can lead to dimerization (secondary amine formation) because the product amine reacts with the intermediate imine. By using an acidic solvent system , the product amine is immediately protonated to the ammonium salt. The ammonium salt is non-nucleophilic and cannot attack the intermediate, effectively "protecting" the product and ensuring high yield.
Materials
| Reagent | Specification | Role |
| Substrate | 1.0 equiv | Precursor |
| 10% Pd/C | 10 wt% loading | Catalyst |
| H | 40-60 psi | Reductant |
| Glacial Acetic Acid | Solvent | Solvent & Proton Source |
| H | 1.05 equiv | Stoichiometric Acid |
Step-by-Step Methodology
-
Preparation: In a hydrogenation vessel (Parr shaker bottle or autoclave), dissolve the substrate in Glacial Acetic Acid (10 mL per gram of substrate).
-
Acidification: Add Concentrated H
SO (1.05 molar equivalents relative to substrate).-
Why? This ensures that every molecule of amine formed is instantly converted to the sulfate salt.
-
-
Catalyst Loading: Add 10% Pd/C (5-10% by weight of the substrate) under an inert atmosphere (Nitrogen purge). Pd/C is pyrophoric when dry.[4]
-
Hydrogenation:
-
Purge vessel 3x with N
, then 3x with H . -
Pressurize to 50 psi (3.5 bar) .
-
Shake/Stir vigorously at room temperature .
-
Monitoring: Monitor H
uptake. Due to steric hindrance, uptake may be slower than typical nitrostyrenes. Allow 6–12 hours.
-
-
Workup:
-
Filter catalyst through Celite (keep wet to prevent ignition).
-
Concentrate the filtrate (acetic acid removal) to a viscous oil.
-
Dissolve in water.[5] The product is currently the amine-sulfate salt (water-soluble).
-
Wash aqueous layer with Toluene (removes neutral impurities).
-
Basify with 50% NaOH (cool externally, highly exothermic).
-
Extract product with Methyl tert-butyl ether (MTBE) or DCM.
-
Analytical Validation (QC)
To confirm the successful reduction and the integrity of the 2,6-dimethyl pattern:
| Technique | Expected Observation | Failure Mode Indicator |
| TLC | Disappearance of yellow UV-active spot (nitroalkene). Appearance of ninhydrin-active spot (amine) at baseline (if freebase) or streak. | Persistent yellow spot (incomplete reduction). Two amine spots (dimer formation). |
| 1H NMR | Methyls: Singlet approx | Olefinic protons present (6.5-7.5 ppm range) indicates unreduced alkene. |
| IR | Loss of strong NO | Strong NO |
References
-
D'Andrea, L., & Jademyr, S. (2025).[6] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46.[6] Available at: [Link]
-
Organic Syntheses. (1943). β-Phenylethyldimethylamine.[5] Org. Synth. Coll. Vol. 2, p. 503. Available at: [Link]
-
University of Texas Rio Grande Valley. (2018). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks. Available at: [Link]
-
ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Scaleup woes - Reduction of Nitrostyrenes to Nitroalkanes - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. vbn.aau.dk [vbn.aau.dk]
Reagents for condensation of 2,6-dimethylbenzaldehyde with nitromethane
Application Note: Reagents and Protocols for the Henry Condensation of 2,6-Dimethylbenzaldehyde with Nitromethane
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The Henry reaction (nitroaldol condensation) is a fundamental carbon-carbon bond-forming process. While the condensation of unhindered benzaldehydes with nitromethane to yield
The two ortho-methyl groups exert a profound stereoelectronic effect:
-
Nucleophilic Blockade: The methyl groups twist the formyl group out of coplanarity with the aromatic ring, reducing the electrophilicity of the carbonyl carbon and physically blocking the trajectory of the incoming nitronate anion.
-
Dehydration Resistance: The secondary step of the Henry reaction—dehydration of the intermediate 1-(2,6-dimethylphenyl)-2-nitroethanol to the styrene—is thermodynamically taxing. The resulting alkene must adopt a planar conformation for extended
-conjugation. This forces the vinylic protons and the bulky nitro group into direct steric conflict with the ortho-methyl groups.
Consequently, standard mild basic conditions (e.g., aqueous NaOH) often stall at the nitroaldol stage or result in retro-aldol reversion[2]. To drive the reaction to the
Reagent Selection Matrix
To overcome the activation energy barrier of the dehydration step, bifunctional acid-base reagent systems are required. Below is a comparative analysis of the most effective reagent systems for this specific sterically hindered substrate.
| Reagent System | Primary Role | Operating Temp | Expected Yield | Mechanistic Causality & Notes |
| Buffer / Solvent / Catalyst | 100–110 °C | 60–86% | Industry Standard. High heat overcomes steric barriers. Acetic acid acts as a proton donor for dehydration, while acetate generates the nitronate[3][4]. | |
| Ethylenediammonium Diacetate (EDDA) | Bifunctional Catalyst | 90 °C | 70–80% | Milder Alternative. The diamine structure provides dual acid-base activation, accelerating nucleophilic attack without requiring bulk acidic solvent. |
| Strong Base | 0–20 °C | Variable | Not Recommended. Often stops at the nitroaldol intermediate. Requires a separate, harsh dehydration step (e.g., |
Reaction Pathway & Workflow
Logical workflow and mechanistic progression of the sterically hindered Henry condensation.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reaction fidelity.
Protocol A: Classic Ammonium Acetate / Acetic Acid Condensation
This is the most robust method for synthesizing 2,6-dimethyl-
Materials:
-
2,6-Dimethylbenzaldehyde (1.0 eq)
-
Nitromethane (3.0–5.0 eq) (Excess acts as a co-solvent and drives the equilibrium forward)
-
Ammonium acetate (
, 1.5 eq) -
Glacial acetic acid (3–5 mL per mmol of substrate)
Step-by-Step Methodology:
-
System Setup: Charge a round-bottom flask equipped with a reflux condenser and a magnetic stir bar with 2,6-dimethylbenzaldehyde and glacial acetic acid.
-
Causality: Glacial acetic acid serves as a highly polar, protic solvent that stabilizes the transition state during the elimination of water.
-
-
Reagent Addition: Add nitromethane followed by anhydrous ammonium acetate in one portion.
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (100–110 °C) under a nitrogen atmosphere.
-
Self-Validation: The solution will transition from pale yellow to a deep orange/red over 1–2 hours. This bathochromic shift is a visual confirmation of extended
-conjugation forming as the styrene is generated.
-
-
In-Process Monitoring: After 6 hours, sample the reaction. Quench a 50
L aliquot in water/EtOAc and analyze via TLC (Hexanes:EtOAc 9:1) or GC-MS.-
Troubleshooting: If the intermediate nitroaldol is present but the aldehyde is consumed, extend the reflux time to force dehydration.
-
-
Quenching & Precipitation: Once complete (typically 6–12 hours), allow the mixture to cool to room temperature. Pour the mixture slowly into crushed ice/water (10 mL per mL of acetic acid) with vigorous stirring.
-
Causality: The sudden shift in polarity forces the hydrophobic 2,6-dimethyl-
-nitrostyrene to precipitate as a crude solid.
-
-
Isolation: Filter the precipitate under vacuum, wash extensively with cold water to remove residual acetic acid and ammonium salts, and dry under vacuum.
-
Purification: Recrystallize from hot ethanol or purify via silica gel chromatography to yield the pure product as a crystalline solid[3].
Protocol B: Mild Catalytic Condensation using EDDA
For substrates where extended boiling in acetic acid may cause side reactions, Ethylenediammonium Diacetate (EDDA) offers a milder alternative.
Materials:
-
2,6-Dimethylbenzaldehyde (1.0 eq)
-
Nitromethane (10.0 eq) (Serves as both reactant and solvent)
-
Ethylenediammonium Diacetate (EDDA, 0.1–0.2 eq)
Step-by-Step Methodology:
-
System Setup: In a dry flask under inert atmosphere, dissolve 2,6-dimethylbenzaldehyde in neat nitromethane.
-
Catalyst Addition: Add EDDA (0.15 eq).
-
Causality: EDDA acts as a bifunctional organocatalyst. The basic amine sites deprotonate the nitromethane, while the acidic ammonium/acetate sites hydrogen-bond to the aldehyde carbonyl, increasing its electrophilicity and facilitating the difficult nucleophilic attack.
-
-
Heating: Heat the mixture to 90 °C for 4–8 hours.
-
Self-Validation: Monitor water droplet formation on the upper walls of the flask, indicating successful dehydration.
-
-
Workup: Cool to room temperature and remove excess nitromethane under reduced pressure (Caution: Nitromethane forms azeotropes and should be evaporated carefully behind a blast shield if scaled up).
-
Purification: Dissolve the crude residue in dichloromethane, wash with 0.1 M HCl, then brine. Dry over
, concentrate, and purify via flash chromatography.
Troubleshooting & Optimization Insights
-
Stalled Reactions (Retro-Henry Reversion): The Henry reaction is reversible. Because the dehydration of the 2,6-dimethyl system is slow, water generated in the reaction can attack the product, driving the equilibrium backward. Solution: If yields are low, integrate a Dean-Stark trap (using toluene as a co-solvent) to physically remove water from the system as it forms, rendering the dehydration step strictly irreversible.
-
Polymerization Byproducts: Overheating the reaction beyond 120 °C can lead to the formation of tarry, intractable mixtures. Causality: The highly electron-deficient double bond of the resulting
-nitrostyrene is susceptible to unwanted Michael additions by unreacted nitronate anions. Strict temperature control (max 110 °C) is mandatory to suppress this pathway.
References
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Available at:[Link]
-
Synthetic Methods. Karger Publishers. Available at: [Link]
- Beta-substituted gamma-amino acids and analogs as chemotherapeutic agents (WO2015117146A1). Google Patents.
-
Far-red and near-infrared emitters for cell imaging. CORE. Available at: [Link]
Sources
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones [mdpi.com]
- 2. karger.com [karger.com]
- 3. WO2015117146A1 - Beta-substituted gamma-amino acids and analogs as chemotherapeutic agents - Google Patents [patents.google.com]
- 4. files.core.ac.uk [files.core.ac.uk]
Application Note: Chemoselective Reduction of Nitrovinyl Groups in Sterically Hindered Benzene Derivatives
Introduction & Mechanistic Causality
The reduction of
This disruption in
-
Dimerization & Incomplete Reduction: Steric blocking prevents rapid sequential hydride attacks, causing the reaction to stall at the hydroxylamine intermediate or allowing radical intermediates to dimerize[2].
-
Dehalogenation: Harsh hydride donors or Pd-catalyzed systems indiscriminately cleave aryl carbon-halogen bonds, destroying the structural integrity of halogenated analogues[3][4].
-
Phenolic Sequestration: Acidic phenolic protons react with LiAlH
to form insoluble phenoxide-aluminum complexes, sequestering the reagent and halting the reduction process[2].
To overcome these challenges, researchers must transition to chemoselective reduction systems—specifically Red-Al, NaBH
Decision Matrix for Reducing Agents
To ensure high yields and prevent structural degradation, the choice of reducing agent must be dictated by the specific functional groups present on the sterically hindered substrate.
Caption: Decision matrix for selecting reduction protocols for hindered nitrovinyls.
Comparative Efficacy & Quantitative Data
The following table summarizes the quantitative performance of these specialized reducing agents against highly hindered and functionally complex
| Substrate Features | Recommended Reductant | Reaction Time | Typical Yield | Key Mechanistic Advantage |
| 2,5-Dimethoxy- | NaBH | 10 - 30 min | 62 - 83% | Rapid generation of Cu(0) nanoparticles provides a highly active surface that outpaces dimerization[3][5]. |
| 3,5-Dimethyl-4-hydroxy (Phenolic & Hindered) | Red-Al | 2 - 17 h | 75 - 81% | Reagent maintains high solubility in aromatic solvents even after coordinating with phenols[2]. |
| Aryl Halide Substituted (e.g., 2-chlorodopamine precursors) | Zn / HCl | 4 - 6 h | > 70% | Low-temperature kinetics (<0 °C) kinetically favor nitrovinyl reduction over C-X bond cleavage[4]. |
| Aryl Halide Substituted (General) | NaBH | 10 - 30 min | > 80% | The Cu(0) catalytic surface is fundamentally inactive toward aryl C-X bond cleavage[3]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific visual cues and thermodynamic changes, the operator can confirm the mechanistic progression of the reaction in real-time.
Protocol A: One-Pot NaBH /CuCl Reduction (Mild & Chemoselective)
Causality: Sodium borohydride alone cannot reduce a nitroalkene to an amine. However, the addition of CuCl
-
Substrate Dissolution: Dissolve 1.0 mmol of the substituted
-nitrostyrene in a suitable solvent mixture (e.g., ethanol/water or THF) to ensure uniform catalyst dispersion. -
Catalyst Addition: Add 0.1 to 0.5 equivalents of CuCl
. Self-Validation: The solution will take on the characteristic color of the copper salt. -
Reductant Addition: Slowly add NaBH
(typically 5-10 equivalents) in portions. Self-Validation: The reaction is exothermic and will vigorously evolve hydrogen gas. The solution will rapidly turn black , confirming the successful in-situ generation of the active Cu(0) catalytic species[3]. -
Reaction Monitoring: Stir at 80 °C for 10–30 minutes. Monitor by TLC (Hexane:EtOAc 6:1). The reaction is complete when the bright yellow color of the nitrovinyl starting material is entirely discharged.
-
Workup: Cool to room temperature, acidify carefully with 20% HCl to destroy excess hydride, and extract with dichloromethane (3 x 15 mL). Dry over MgSO
and concentrate in vacuo[3].
Protocol B: Red-Al Reduction of Phenolic/Hindered Nitrostyrenes
Causality: is utilized because its methoxyethoxy ligands prevent the formation of intractable, insoluble complexes when reacting with free phenols, a primary failure point of LiAlH
-
Reagent Preparation: Under an inert atmosphere, prepare a solution of Red-Al (8–10 mmol) in dry benzene or toluene.
-
Substrate Addition: Dissolve the phenolic
-nitrostyrene (1.0 mmol) in dry benzene. Add this solution dropwise at room temperature to the Red-Al solution. Self-Validation: The use of non-ethereal aromatic solvents ensures the intermediate phenoxide-aluminum complexes remain fully dissolved, preventing the reaction from stalling[2]. -
Reflux: Heat the mixture under reflux for 2 to 17 hours. Monitor via TLC until the starting material is consumed.
-
Hydrolysis & Isolation: Cool the mixture and carefully hydrolyze with water to quench unreacted Red-Al. Filter the resulting aluminum salts. Evaporate the organic layer under vacuum. For phenolic compounds, isolate the free amine via recrystallization or column chromatography[2].
Protocol C: Chemoselective Zn/HCl Reduction for Halogenated Derivatives
Causality: Dissolving metal reduction generates nascent hydrogen. By strictly maintaining the temperature below 0 °C, the activation energy required for aryl carbon-halogen bond cleavage is never reached, allowing the nitrovinyl reduction to proceed chemoselectively[4].
-
Setup: Dissolve the halogenated nitrostyrene (1.0 mmol) in methanol (2 mL). Submerge the reaction flask in a robust ice/NaCl or dry ice/acetone bath to maintain the internal temperature strictly at <0 °C.
-
Alternating Addition: Over 30 minutes, slowly and alternately add zinc dust (800 mg, ~12 mmol) and concentrated 37% HCl (2 mL, ~24 mmol) in small portions. Self-Validation: Monitor the internal temperature continuously. If the temperature rises above 5 °C, pause the addition immediately; failure to do so will provide the thermal energy required for unwanted dehalogenation[4].
-
Reaction: Stir vigorously at 0 °C for 4–6 hours. The disappearance of the yellow nitroalkene color indicates completion.
-
Neutralization: Filter the mixture to remove excess unreacted zinc. While keeping the filtrate cold (<5 °C), neutralize with NaOH or NH
OH until the pH is >11. Extract the free amine into chloroform or ethyl acetate, dry, and concentrate[4].
References
-
Reduction of Nitrostyrenes using Red-Al Source: Erowid / MDMA.ch Archive URL:[Link]
-
One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride Source: ChemRxiv URL:[Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction Source: ResearchGate URL:[Link]
-
Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues Source: ResearchGate (Synlett) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reduction of Nitrostyrenes using Red-Al [erowid.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
Application Notes and Protocols for Green Synthesis of 1,3-Dimethyl-2-(2-nitrovinyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: A Greener Path to a Versatile Building Block
1,3-Dimethyl-2-(2-nitrovinyl)benzene, a substituted β-nitrostyrene, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its electrophilic nature makes it a versatile precursor for a variety of more complex molecules through Michael additions, reductions to amines, and other transformations.[1] The traditional synthesis of such nitroalkenes often relies on the Henry-Knoevenagel condensation, which can involve hazardous solvents, strong soluble bases, and lengthy reaction times, generating significant chemical waste.
In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this document outlines modern, eco-friendly approaches to the synthesis of 1,3-Dimethyl-2-(2-nitrovinyl)benzene. These protocols prioritize the use of alternative energy sources, solvent-free conditions, and recyclable catalysts to enhance efficiency, safety, and sustainability.
The Chemistry: Henry-Knoevenagel Condensation
The core transformation for the synthesis of 1,3-Dimethyl-2-(2-nitrovinyl)benzene is the Henry-Knoevenagel condensation between 2,6-dimethylbenzaldehyde and nitromethane. This reaction is typically base-catalyzed and proceeds through a nitroaldol addition followed by dehydration to yield the final nitroalkene product.
Traditional vs. Green Synthesis: A Comparative Overview
The following table provides a high-level comparison of a traditional synthesis protocol with the green alternatives detailed in this guide.
| Parameter | Traditional Method | Green Method 1: Microwave-Assisted, Solvent-Free | Green Method 2: Solid-Base Catalysis |
| Catalyst | Soluble bases (e.g., NaOH, KOH, ammonium acetate) | Solid support catalyst (e.g., K₂CO₃/Al₂O₃) | Layered Double Hydroxides (LDHs) |
| Solvent | Organic solvents (e.g., methanol, acetic acid, toluene) | None (solvent-free) | Water or solvent-free |
| Energy Source | Conventional heating (reflux) | Microwave irradiation | Conventional heating or sonication |
| Reaction Time | Several hours to 24 hours | 4-6 minutes[2] | Variable, often shorter than traditional |
| Work-up | Neutralization, extraction with organic solvents | Simple filtration and purification | Filtration to recover catalyst, then extraction |
| Environmental Impact | High (use of volatile organic compounds, generation of salt waste) | Low (no organic solvent, reduced energy consumption) | Reduced (recyclable catalyst, potential for aqueous media) |
| Yield | Moderate to good | Excellent (often >90%)[2] | Good to excellent |
Green Synthesis Protocols
Here, we present detailed protocols for two highly effective green synthetic routes to 1,3-Dimethyl-2-(2-nitrovinyl)benzene.
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis using a Solid Support Catalyst
This protocol leverages the efficiency of microwave heating and the simplicity of a solvent-free system, significantly reducing reaction time and environmental impact.[2][3]
Materials:
-
2,6-dimethylbenzaldehyde
-
Nitromethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alumina (Al₂O₃), neutral, Brockmann I, ~150 mesh
-
Domestic microwave oven (e.g., 750W)
-
Agate mortar and pestle
-
Beaker (25 mL)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Methodology:
-
Reagent Preparation: In an agate mortar, combine 5 mmol of 2,6-dimethylbenzaldehyde, 25 mmol of nitromethane, and 0.35 g of anhydrous potassium carbonate.
-
Grinding: Grind the mixture thoroughly with a pestle for 2-3 minutes to ensure homogeneity.
-
Adsorption onto Solid Support: Add 5 g of neutral alumina to the mortar and continue to grind until a uniform, free-flowing powder is obtained.
-
Microwave Irradiation: Transfer the powder to a 25 mL beaker and place it in the center of a domestic microwave oven. Irradiate the mixture at a low power setting (e.g., 175-225 W) for a total of 4-6 minutes. It is advisable to irradiate in short bursts (e.g., 30 seconds) to avoid overheating.
-
Reaction Monitoring: Monitor the reaction progress by taking a small sample, dissolving it in ethyl acetate, and analyzing it by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product can be directly purified by loading the alumina-adsorbed mixture onto a silica gel column and eluting with a hexane-ethyl acetate solvent system.
-
Characterization: The final product, 1,3-Dimethyl-2-(2-nitrovinyl)benzene, should be characterized by IR and ¹H-NMR spectroscopy to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Solvent-Free: Eliminating the solvent reduces waste, cost, and safety hazards associated with volatile organic compounds (VOCs).
-
Microwave Irradiation: Microwaves provide rapid and uniform heating, dramatically accelerating the reaction rate compared to conventional heating.[2]
-
K₂CO₃/Al₂O₃: The solid-supported base provides a high surface area for the reaction to occur and is easily handled. Alumina acts as a support and can also contribute to the catalysis. This system avoids the need for a corrosive soluble base and a subsequent neutralization step.
Protocol 2: Heterogeneous Catalysis with Layered Double Hydroxides (LDHs)
This method employs a recyclable solid base catalyst, which is an environmentally benign alternative to soluble bases.[4]
Materials:
-
2,6-dimethylbenzaldehyde
-
Nitromethane
-
Layered Double Hydroxide (LDH) catalyst (e.g., Mg-Al LDH)
-
Ethanol (optional, for dissolving solid aldehyde)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Methodology:
-
Catalyst Preparation/Activation: If necessary, prepare and activate the LDH catalyst according to established literature procedures. This often involves calcination to increase basicity.
-
Reaction Setup: In a round-bottom flask, combine 5 mmol of 2,6-dimethylbenzaldehyde, 10 mmol of nitromethane, and a catalytic amount of the LDH (e.g., 10 mol%). If the aldehyde is a solid, a minimal amount of a green solvent like ethanol can be used.
-
Reaction: Stir the mixture at a moderate temperature (e.g., 60-90°C) for the required time. The reaction can be monitored by TLC.
-
Catalyst Recovery: Upon completion, cool the reaction mixture and add a suitable solvent (e.g., ethyl acetate) to dissolve the product. Filter the mixture to recover the solid LDH catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Product Isolation: The filtrate, containing the product, is concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product using spectroscopic methods (IR, ¹H-NMR).
Causality Behind Experimental Choices:
-
LDH Catalyst: LDHs are solid materials with tunable basic properties.[4] They are heterogeneous catalysts, which simplifies their separation from the reaction mixture and allows for their recycling, a key principle of green chemistry.
-
Reduced Waste: The use of a recyclable catalyst minimizes waste generation compared to stoichiometric amounts of soluble bases that require neutralization.
-
Solvent Choice: While this reaction can be run solvent-free, the use of a benign solvent like ethanol is a significant improvement over more hazardous options like toluene or chlorinated solvents.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the green synthesis of 1,3-Dimethyl-2-(2-nitrovinyl)benzene.
Caption: General workflow for the green synthesis of 1,3-Dimethyl-2-(2-nitrovinyl)benzene.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's efficiency. The final product's identity and purity should be rigorously confirmed by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy, and compared with literature data or commercially available standards if possible. The recyclability of the LDH catalyst should be validated by performing multiple reaction cycles and measuring the yield and purity of the product in each cycle. A consistent yield over several cycles would confirm the stability and reusability of the catalyst.
Conclusion
The adoption of green chemistry principles in the synthesis of 1,3-Dimethyl-2-(2-nitrovinyl)benzene offers significant advantages over traditional methods. The protocols outlined here, utilizing microwave irradiation and solid-supported or heterogeneous catalysts, provide rapid, efficient, and environmentally friendly routes to this important chemical intermediate. These methods not only reduce waste and energy consumption but also enhance laboratory safety. We strongly encourage the research and drug development community to adopt these greener alternatives to foster a more sustainable future in chemical synthesis.
References
-
THE RAPID SYNTHESIS OF β-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT - Taylor & Francis. (2009, May 22). Available at: [Link]
-
The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. | Request PDF - ResearchGate. (2025, August 7). Available at: [Link]
-
Scalable and Sustainable Reductive Amidation of Nitroarenes, Nitroalkenes, and Nitroalkyls with Acyl Saccharins in Aqueous Media - ResearchGate. (2024, October 25). Available at: [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - SCIRP. (2018). Available at: [Link]
-
Henry reaction in environmentally benign methods using imidazole as catalyst. (2009, December 2). Green Chemistry Letters and Reviews. Available at: [Link]
-
Regioselective and solvent-free arylation of β-nitrostyrenes with mono- and dialkyl anilines | Request PDF - ResearchGate. (2020, October 20). Available at: [Link]
-
Recent advances in catalysts for the Henry reaction | Request PDF - ResearchGate. (2022, November 8). Available at: [Link]
-
(PDF) Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media - ResearchGate. Available at: [Link]
-
Preparation of conjugated nitroalkenes: short review - Scientiae Radices. (2022, December 12). Available at: [Link]
-
Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3 - Beilstein Journals. (2021, May 6). Available at: [Link]
- Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents.
-
Green Synthesis of Nitro Alcohols via Henry Reaction | PDF - Scribd. Available at: [Link]
-
Mining catalytic promiscuity from Thermophilic Archaea: An acyl-peptide releasing enzyme from Sulfolobus tokodaii (ST0779) for nitroaldol reactions - RSC Publishing. Available at: [Link]
-
Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC. Available at: [Link]
-
Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC. Available at: [Link]
Sources
- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
Technical Support Center: Optimization of Henry Reaction for Sterically Hindered 2,6-Dimethylbenzaldehyde
Executive Summary: The "Steric Wall" Challenge
The Henry (nitroaldol) reaction of 2,6-dimethylbenzaldehyde presents a unique thermodynamic and kinetic challenge compared to non-hindered substrates. The two ortho-methyl groups create a "steric wall" that shields the carbonyl carbon, significantly increasing the activation energy for nucleophilic attack by the nitronate anion. Furthermore, the resulting
This guide moves beyond standard textbook protocols (which typically fail for this substrate, yielding <10%) and focuses on Copper(II)-Ligand acceleration and Thermodynamic Trapping to achieve high yields.
Critical Mechanism Analysis
To solve low yields, one must understand the failure mode. For 2,6-dimethylbenzaldehyde, the reaction is not usually limited by the deprotonation of the nitroalkane, but by the carbon-carbon bond formation step .
Signaling Pathway: The Steric Conflict
The following diagram illustrates the kinetic barrier and the retro-aldol pressure caused by the ortho-substituents.
Figure 1: Mechanistic pathway showing the high activation energy barrier caused by steric hindrance and the propensity for Retro-Henry reversion.
Troubleshooting Guide (Q&A)
Issue 1: "I see no conversion after 24 hours using NaOH or KOH."
Diagnosis: Ionic bases are often insufficient for this substrate. The hard metal cation (Na+/K+) does not coordinate effectively with the hindered carbonyl oxygen to activate it, and the hydroxide ion can trigger Cannizzaro side reactions with the aldehyde rather than deprotonating the nitroalkane effectively in this specific steric environment. Solution: Switch to a Copper(II)-Amine Catalytic System . The Copper(II) acts as a Lewis acid to coordinate the carbonyl oxygen (pulling electron density and activating it), while the amine ligand acts as a Brønsted base to generate the nitronate. This "dual activation" is required to overcome the steric barrier.
Issue 2: "I get product, but the yield drops during workup (Reversibility)."
Diagnosis: You are experiencing the Retro-Henry reaction .[1][2] The 2,6-dimethyl substitution makes the product thermodynamically less stable than the starting materials. If the pH rises or temperature increases during workup, the molecule relieves steric strain by breaking the C-C bond. Solution:
-
Quench Cold: Perform the quench at 0°C.
-
Acidify Immediately: Neutralize the reaction mixture with mild acid (e.g., 1M HCl or acetic acid) before attempting any extraction. The protonated alcohol is stable; the alkoxide is not.
Issue 3: "The reaction stalls at 40-50% conversion."
Diagnosis: Equilibrium limitation. The reaction has reached its thermodynamic ceiling. Solution:
-
Increase Concentration: Run the reaction neat (solvent-free) or at very high concentration (5M). This entropically favors bimolecular association.
-
Lower Temperature: Counter-intuitively, while heat increases rate, it often favors the reverse reaction (entropy). Run at 0°C–RT for a longer time (48–72h) rather than refluxing.
Optimized Protocol: Cu(OAc)₂ / Ligand System
This protocol is engineered specifically for hindered benzaldehydes, utilizing a Copper(II)-diamine complex to maximize electrophilicity.
Reagents & Materials
| Component | Specification | Role |
| Substrate | 2,6-Dimethylbenzaldehyde (1.0 eq) | Electrophile |
| Nucleophile | Nitromethane (10.0 eq) | Reactant & Solvent |
| Catalyst Source | Cu(OAc)₂[3][4]·H₂O (10 mol%) | Lewis Acid |
| Ligand | N,N-Diethylethylenediamine (11 mol%) | Ligand/Base |
| Solvent | Ethanol (Absolute) or THF | Medium (Optional if neat) |
Step-by-Step Workflow
-
Catalyst Formation (In Situ):
-
In a flame-dried flask, dissolve Cu(OAc)₂·H₂O (0.1 mmol) in absolute Ethanol (1 mL).
-
Add N,N-diethylethylenediamine (0.11 mmol). The solution should turn a deep blue/purple, indicating complex formation. Stir for 30 mins at Room Temperature (RT).
-
-
Reaction Assembly:
-
Add 2,6-dimethylbenzaldehyde (1.0 mmol) to the catalyst mixture.
-
Cool the mixture to 0°C (Ice bath).
-
Add Nitromethane (10.0 mmol) dropwise. Note: The large excess drives the equilibrium forward.
-
-
Incubation:
-
Allow the reaction to stir at 0°C for 4 hours, then warm to RT.
-
Critical: Stir for 48–72 hours . Hindered substrates require extended time scales.
-
-
Monitoring:
-
Monitor via TLC or HPLC. Do not rely on GC alone, as the high injector port temperature can cause on-column retro-Henry decomposition, giving false "no reaction" data.
-
-
Workup (The Trap):
-
Cool back to 0°C.
-
Add 1M HCl (aqueous) until pH ≈ 5-6. This locks the alcohol.
-
Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Dry over Na₂SO₄ and concentrate under reduced pressure at <40°C. Avoid high heat.
-
Decision Logic for Optimization
Figure 2: Decision tree for troubleshooting low yields in hindered Henry reactions.
References & Authoritative Grounding
-
Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., & Shaw, J. T. (2003).[5] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction.[3][5] Journal of the American Chemical Society, 125(42), 12692–12693. [Link] Context: Establishes the efficacy of Copper(II) complexes for Henry reactions, specifically noting the mechanism of dual activation.
-
Arai, T., Watanabe, M., & Yanagisawa, A. (2007).[5] Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex.[5] Organic Letters, 9(18), 3595–3597. [Link] Context: Provides the foundational protocol for using simple diamine ligands with Copper Acetate, which is the basis for the recommended protocol above.
-
Palomo, C., Oiarbide, M., & Laso, A. (2005). Recent Advances in the Catalytic Asymmetric Nitroaldol (Henry) Reaction. European Journal of Organic Chemistry, 2007(16), 2561–2574. [Link] Context: A comprehensive review discussing the reversibility of the Henry reaction and strategies to mitigate the retro-aldol pathway in hindered systems.
-
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction).[2] Tetrahedron, 60(5), 1017-1047. [Link] Context: While focused on the Nef reaction, this review details the stability and reactivity of nitro-compounds, crucial for understanding the degradation pathways of the 2,6-dimethyl derivatives.
Sources
Technical Support Center: Optimizing the Synthesis of 1,3-Dimethyl-2-(2-nitrovinyl)benzene
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the synthesis of 1,3-Dimethyl-2-(2-nitrovinyl)benzene (commonly known as 2,6-dimethyl-
Synthesizing this compound via the Henry (nitroaldol) reaction presents a unique dual-challenge: the severe steric hindrance of the 2,6-dimethylbenzaldehyde precursor and the extreme thermal sensitivity of the resulting conjugated nitrostyrene[1]. This guide provides mechanistic troubleshooting, quantitative data, and a field-proven, self-validating protocol to optimize reaction temperature and maximize yield.
Part 1: Mechanistic Troubleshooting & FAQs
The synthesis proceeds in two distinct phases: the base-catalyzed nucleophilic attack of nitromethane onto the aldehyde to form a
Q1: Why is my reaction stalling at the intermediate phase despite using a strong base?
A1: The stall is an activation energy (
Q2: I increased the temperature to reflux (>110 °C) to force the dehydration, but my yield dropped and the mixture turned into a black tar. What happened? A2: Excessive heat triggers three highly destructive, competing pathways.
-
Retro-Henry Cleavage: The Henry reaction is thermodynamically reversible. Temperatures above 100 °C entropically favor the retro-Henry reaction, cleaving the intermediate back into starting materials.
-
Polymerization: If the target 1,3-dimethyl-2-(2-nitrovinyl)benzene does form, its electron-deficient conjugated alkene is highly susceptible to auto-catalytic, base-promoted polymerization at elevated temperatures, resulting in the black tar you observed[3].
-
Michael Addition: High heat promotes the nucleophilic attack of unreacted nitromethane onto the newly formed double bond, yielding saturated dinitro-dimers[1].
Q3: How do I balance the temperature to drive dehydration without degrading the product?
A3: The solution is a controlled, two-stage temperature profile utilizing an amphoteric catalytic system, such as ammonium acetate in glacial acetic acid[1][3]. The acetic acid acts as a solvent that suppresses base-catalyzed polymerization and protonates the leaving hydroxyl group to facilitate dehydration. By holding the initial condensation at 50 °C, you overcome steric hindrance. Ramping strictly to 85–90 °C drives the dehydration (-H
Part 2: Quantitative Optimization Data
The following table summarizes the kinetic and thermodynamic outcomes of various temperature profiles during the synthesis of 1,3-Dimethyl-2-(2-nitrovinyl)benzene.
| Temperature Range | Avg. Reaction Time | Est. Nitrostyrene Yield | % Polymeric/Tar Byproducts | Mechanistic Outcome |
| 20 - 25 °C | > 48 hours | < 15% | < 2% | Stalls at |
| 40 - 60 °C | 12 - 24 hours | 40 - 50% | 5 - 10% | Good initial condensation, but incomplete dehydration. |
| 80 - 90 °C | 4 - 6 hours | 75 - 85% | 10 - 15% | Optimal: Balances dehydration kinetics with product stability. |
| > 110 °C (Reflux) | < 2 hours | < 30% | > 50% | Retro-Henry cleavage and rapid runaway polymerization. |
Part 3: Reaction Pathway Visualization
The diagram below maps the causal relationship between temperature and reaction pathways.
Reaction pathway for 1,3-Dimethyl-2-(2-nitrovinyl)benzene showing temperature-dependent outcomes.
Part 4: Field-Proven Experimental Protocol
This methodology employs a self-validating system: by utilizing TLC to monitor the disappearance of the intermediate rather than relying on a fixed timer, the protocol inherently adjusts for minor variations in heating efficiency, preventing over-reaction and tar formation[1][3].
Reagents Required:
-
2,6-Dimethylbenzaldehyde (Freshly distilled)
-
Nitromethane (Anhydrous)
-
Ammonium Acetate (Anhydrous)
-
Glacial Acetic Acid
Step-by-Step Methodology:
-
Reagent Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 50 mmol of 2,6-dimethylbenzaldehyde in 50 mL of glacial acetic acid.
-
Stoichiometric Adjustment: Add 150 mmol (3.0 equivalents) of anhydrous nitromethane.
-
Causality: A molar excess of nitromethane is critical to drive the equilibrium forward against the steric resistance of the ortho-methyl groups[1].
-
-
Catalyst Addition & Stage 1 Heating: Add 20 mmol (0.4 eq) of anhydrous ammonium acetate[3]. Submerge the flask in a thermostatically controlled oil bath set to 50 °C for 2 hours.
-
Causality: This provides the exact thermal energy needed for the nucleophilic attack without triggering side reactions.
-
-
Stage 2 Dehydration (The Critical Phase): Ramp the oil bath temperature to 85–90 °C . Maintain this temperature for 4 hours.
-
Self-Validation Checkpoint: Monitor the reaction strictly via TLC (Hexanes:Ethyl Acetate 9:1). The reaction is complete when the spot for the
-nitro alcohol intermediate (lower ) disappears, and the bright yellow spot for the nitrostyrene (higher ) maximizes. If the baseline begins to streak (indicating polymerization), the temperature is too high, and the reaction must be quenched immediately[1].
-
-
Quenching: Once the aldehyde and intermediate are consumed, immediately remove the flask from the heat source. Pour the warm mixture slowly into 250 mL of vigorously stirred crushed ice/water to precipitate the crude product[3][4].
-
Isolation & Purification: Filter the resulting yellow precipitate under vacuum. Wash thoroughly with cold distilled water until the filtrate is pH neutral. Recrystallize the crude solid from hot ethanol, cooling the flask to -5 °C to induce crystallization.
References
-
Organic Syntheses. "nitrostyrene." Source: orgsyn.org. URL: [Link]
-
ResearchG
-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media." Source: researchgate.net. URL: [Link]
Sources
Technical Support Center: Purification of 1,3-Dimethyl-2-(2-nitrovinyl)benzene
Ticket ID: PUR-NS-206 Subject: Removal of stubborn aldehyde impurities from sterically hindered nitrostyrenes Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are likely encountering difficulty purifying 1,3-Dimethyl-2-(2-nitrovinyl)benzene (also known as 2,6-dimethyl-β-nitrostyrene ). Unlike unhindered nitrostyrenes, this molecule possesses significant steric bulk at the ortho positions (2,6-dimethyl) relative to the vinyl tail.
The Root Cause: The Henry reaction (nitroaldol condensation) used to synthesize this compound is reversible.[1] The steric hindrance of the 2,6-dimethylbenzaldehyde precursor destabilizes the transition state, leading to incomplete conversion or "retro-Henry" hydrolysis during workup. The result is a crude product contaminated with an oily, oxidizable aldehyde that resists simple recrystallization.
This guide provides a chemoselective scavenging protocol (Bisulfite Wash) and a physical separation protocol (Recrystallization) to resolve this.
Module 1: Chemical Scavenging (The Bisulfite Protocol)
User Question: Recrystallization isn't working; the aldehyde oil just coats the crystals. How do I chemically remove it?
Technical Solution:
The most robust method is to exploit the chemical difference between the nitroalkene and the aldehyde. Sodium bisulfite (
Protocol A: Biphasic Bisulfite Extraction
Use this if your product is currently dissolved in a solvent or is a crude oil.
-
Dissolution: Dissolve your crude nitrostyrene in a minimal amount of water-immiscible solvent (e.g., Dichloromethane (DCM), Toluene, or Ethyl Acetate).
-
Note: Avoid Diethyl Ether if possible, as it can retain some bisulfite adducts.
-
-
Preparation of Scavenger: Prepare a saturated aqueous solution of sodium bisulfite (
). -
The Wash:
-
Add the bisulfite solution to your organic phase (1:1 volume ratio).
-
Crucial Step: Vigorously stir or shake for at least 15–30 minutes. The formation of the adduct is not instantaneous, especially with hindered aldehydes.
-
-
Separation: Transfer to a separatory funnel.
-
Bottom Layer (if DCM): Product (Keep).
-
Top Layer (Aqueous): Contains Aldehyde-Bisulfite adduct (Discard).
-
-
Rinse: Wash the organic layer once with brine to break any emulsions and remove residual salts.
-
Drying: Dry over anhydrous
, filter, and evaporate solvent.
Protocol B: Heterogeneous Trituration (For Solids)
Use this if your product is already a solid but smells of almonds/aldehyde.
-
Suspend the finely powdered solid in a 30% aqueous sodium bisulfite solution.
-
Stir vigorously for 1 hour.
-
Filter the solid and wash copiously with water to remove the soluble adduct.[3]
-
Dry in a vacuum desiccator.
Module 2: Physical Separation (Recrystallization)[4]
User Question: I've done the wash, but the product is still slightly off-color. What is the correct solvent system for this hindered nitrostyrene?
Technical Solution: Sterically hindered nitrostyrenes often "oil out" (separate as a liquid) before crystallizing if the solvent is too polar or the concentration is too high.
Recommended Solvent: Isopropanol (IPA) or Ethanol (EtOH) .[4] Avoid Methanol if possible, as its high solubility often leads to lower yields for this specific derivative.
Protocol C: The "Slow-Cool" Recrystallization
-
Saturation: Place crude solid in an Erlenmeyer flask. Add IPA (approx. 3-4 mL per gram of solid).
-
Heating: Heat to near boiling. If solid remains, add IPA in small increments until fully dissolved.
-
Warning: Do not boil excessively. Prolonged heat can induce polymerization (reddening).
-
-
Seeding (Critical): Remove from heat. As soon as the flask is touchable, scratch the inner glass with a glass rod or add a single seed crystal of pure product.
-
Crystallization: Allow to cool to room temperature undisturbed for 2 hours. Then, move to a fridge (4°C) for complete precipitation.
-
Filtration: Vacuum filter the yellow needles.[4] Wash with ice-cold IPA.
Visualization: Purification Logic Flow
The following diagram illustrates the decision matrix for purifying 2,6-dimethyl-β-nitrostyrene based on the state of your crude material.
Caption: Decision tree for selecting the appropriate purification module based on crude product state.
Troubleshooting & FAQs
Q: My product turned bright orange/red during recrystallization. Is this normal? A: No. Pure 2,6-dimethyl-β-nitrostyrene should be pale to lemon yellow.
-
Diagnosis: Red/Orange indicates polymerization or decomposition, often catalyzed by residual base from the Henry reaction or excessive heat.
-
Fix: Ensure your crude is pH neutral before heating. Wash the organic layer with dilute HCl, then water, then brine prior to recrystallization.
Q: I formed a stubborn emulsion during the bisulfite wash. A: This is common with aromatic solvents.
-
Fix: Add solid NaCl to the separatory funnel to increase the ionic strength of the aqueous layer. If that fails, filter the entire mixture through a pad of Celite to break the surface tension.
Q: Can I use column chromatography instead? A: Yes, but it is often unnecessary if the bisulfite method is used.
-
Parameters: If you must use a column, use a silica gel stationary phase with a non-polar eluent (e.g., 5-10% Ethyl Acetate in Hexanes). The nitrostyrene (less polar) will elute before the aldehyde and any polar nitro-alcohols.
Q: Why is the yield lower than expected after the bisulfite wash? A: You likely didn't lose product; you lost the weight of the impurity.
-
Explanation: 2,6-dimethylbenzaldehyde is heavy. If your crude was 20% aldehyde by weight, your "yield" will drop by 20% after washing. This is a sign of success, not failure.
Data Summary: Solvent Efficacy
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Notes |
| Isopropanol (IPA) | High | Low | Excellent | Recommended. Best balance of yield/purity. |
| Ethanol (EtOH) | High | Moderate | Good | Good alternative; crystals may be smaller. |
| Methanol (MeOH) | Very High | High | Poor | Product often stays in solution; low recovery. |
| Acetic Acid | High | Low | Moderate | Good for very crude material, but hard to dry. |
References
-
Org. Synth. 1935, 15, 57. Nitrostyrene. (Foundational protocol for Henry reaction workup and purification).
-
Organic Process Research & Development. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (Detailed mechanism of bisulfite adduct formation).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
BenchChem Application Note. Purification techniques for crude nitrostyrene products. (Specific troubleshooting for "oiling out" and solvent selection).
Sources
Technical Support Center: Resolving Solubility Issues of 1,3-Dimethyl-2-(2-nitrovinyl)benzene in Ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1,3-Dimethyl-2-(2-nitrovinyl)benzene in ethanol. As Senior Application Scientists, we have synthesized the available chemical data and field-proven methodologies to provide a comprehensive resource for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 1,3-Dimethyl-2-(2-nitrovinyl)benzene in ethanol at room temperature. Is this expected?
A1: Yes, it is not uncommon to face challenges when dissolving substituted nitrovinylbenzenes. While the parent compound, β-nitrostyrene, is reported to be soluble in ethanol, the addition of the dimethyl groups on the benzene ring can influence its crystal lattice energy and overall solubility.[1][2] Aromatic nitro compounds, in general, are known to have low solubility in water and variable solubility in organic solvents.[3] Therefore, achieving a desired concentration in ethanol at room temperature may require optimization.
Q2: What is the approximate solubility of 1,3-Dimethyl-2-(2-nitrovinyl)benzene in ethanol?
A2: To date, a precise, experimentally determined quantitative solubility value (e.g., in mg/mL) for 1,3-Dimethyl-2-(2-nitrovinyl)benzene in ethanol has not been reported in publicly available literature. However, based on the data for structurally similar compounds like β-nitrostyrene, which has moderate solubility in ethanol, it is reasonable to expect that 1,3-Dimethyl-2-(2-nitrovinyl)benzene also has a degree of solubility in this solvent.[2][4] An empirical determination in your own laboratory setting is the most reliable approach.
Q3: Can I heat the mixture to improve solubility?
A3: Gentle heating can be an effective method to increase the solubility of many organic compounds in ethanol. However, caution is advised. Nitroaromatic compounds can be thermally sensitive.[5][6] Particularly, compounds with ortho-substituents, like the methyl group in your compound, can sometimes be more thermally labile.[6] It is crucial to heat the mixture gently and for the minimum time necessary. We recommend a starting temperature of 40-50°C. Monitoring for any color change, which could indicate degradation, is essential.
Q4: Is sonication a suitable method to aid dissolution?
A4: Sonication is a highly recommended and often preferred method for dissolving challenging compounds. It uses high-frequency sound waves to break down particle aggregates and increase the surface area available for solvation, which can significantly enhance the rate of dissolution.[7] An advantage of sonication is that it is a non-thermal method, which minimizes the risk of thermal degradation that can occur with heating.[7]
Q5: My compound "oils out" instead of dissolving or precipitating. What should I do?
A5: "Oiling out" occurs when a solid melts and forms a liquid phase that is immiscible with the solvent before it fully dissolves. This can happen if the melting point of the compound is lower than the boiling point of the solvent, and the dissolution rate is slow. If this occurs, you can try reheating the solution to dissolve the oil, then add a small amount of additional ethanol and allow it to cool more slowly while stirring vigorously. Using a co-solvent might also prevent this issue.
Q6: How should I prepare a stock solution of 1,3-Dimethyl-2-(2-nitrovinyl)benzene in ethanol?
A6: A systematic approach is best. Start by preparing a small-scale, high-concentration slurry. Use a calibrated positive displacement pipette to add a precise volume of ethanol to a known mass of the compound. Then, apply energy (gentle heating or sonication) to facilitate dissolution. If the compound dissolves completely, you can proceed to make your desired stock concentration. If it does not, you will need to add more solvent incrementally to determine the saturation point. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues.
Caption: A flowchart for troubleshooting the dissolution of 1,3-Dimethyl-2-(2-nitrovinyl)benzene.
Experimental Protocols
Protocol 1: Preparation of a Saturated Stock Solution in Ethanol
This protocol will help you determine the maximum solubility and prepare a stock solution.
Materials:
-
1,3-Dimethyl-2-(2-nitrovinyl)benzene
-
Anhydrous Ethanol (200 proof)
-
Glass vials with screw caps
-
Vortex mixer
-
Water bath sonicator
-
Stirring hot plate and magnetic stir bar
-
Calibrated pipettes
Procedure:
-
Weigh the Compound: Accurately weigh 5-10 mg of 1,3-Dimethyl-2-(2-nitrovinyl)benzene into a clean, dry glass vial.
-
Initial Solvent Addition: Add a small, precise volume of ethanol to the vial to create a slurry (e.g., 100 µL).
-
Energy Input (Choose one):
-
Sonication: Place the vial in a water bath sonicator and sonicate for 15-30 minutes. Visually inspect for dissolution.
-
Gentle Heating: Place the vial on a stirring hot plate with a small magnetic stir bar. Set the temperature to 40-50°C and stir. Do not exceed 50°C to minimize degradation risk.
-
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another precise volume of ethanol (e.g., 50 µL).
-
Repeat Energy Input: Repeat step 3.
-
Determine Saturation: Continue adding ethanol in small, known increments followed by sonication or gentle heating until the compound is fully dissolved.
-
Calculate Concentration: Calculate the final concentration of your saturated stock solution (in mg/mL or Molarity).
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at an appropriate temperature (see Safety, Handling, and Storage section).
Protocol 2: Utilizing a Co-solvent System
If solubility in pure ethanol is insufficient for your experimental needs, a co-solvent system can be employed.
Materials:
-
As in Protocol 1
-
A suitable co-solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Initial Dissolution: Dissolve the 1,3-Dimethyl-2-(2-nitrovinyl)benzene in a minimal amount of the co-solvent in which it is highly soluble (e.g., THF or DCM).
-
Dilution with Ethanol: Slowly add ethanol to this solution while vortexing or stirring to reach your final desired concentration and solvent ratio.
-
Compatibility Check: Ensure that the final co-solvent concentration is compatible with your downstream application (e.g., cell-based assays, spectroscopic analysis). It is crucial to run a vehicle control with the same co-solvent concentration in your experiments.
| Method | Advantages | Disadvantages | Recommendation |
| Stirring at RT | Simple, no risk of thermal degradation. | May be slow and ineffective for poorly soluble compounds. | A good first step, but often insufficient. |
| Sonication | Effective at breaking up solids, non-thermal.[7] | Requires a sonicator. | Highly recommended for initial attempts. |
| Gentle Heating | Can significantly increase solubility. | Risk of thermal degradation for nitro compounds.[6] | Use with caution, not exceeding 40-50°C. |
| Co-solvents | Can dramatically increase solubility. | The co-solvent may interfere with the experiment. | A powerful tool, but requires careful validation. |
Safety, Handling, and Storage
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling 1,3-Dimethyl-2-(2-nitrovinyl)benzene and its solutions.[8]
-
Ventilation: Handle the compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[8]
Handling:
-
Incompatibilities: 1,3-Dimethyl-2-(2-nitrovinyl)benzene is incompatible with strong oxidizing agents and strong bases.[3]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Do not allow the material to enter drains or waterways.[9][10]
Storage:
-
Conditions: Store the solid compound and its solutions in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[9]
-
Container: Keep the container tightly closed to prevent solvent evaporation and contamination.[8]
-
Light Sensitivity: Nitroaromatic compounds can be light-sensitive.[7] It is recommended to store solutions in amber vials or vials wrapped in aluminum foil to protect them from light, especially if storing for extended periods.
References
-
PubChem. Beta-Nitrostyrene. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Benzene, 1,3-dimethyl-2-nitro- (CAS 81-20-9). [Link]
-
PubChem. CID 20849374. National Center for Biotechnology Information. [Link]
-
Chemius. nitro razredčilo. [Link]
-
Western Washington University. Safe Handling Guide. [Link]
-
Rhodium.ws. Nitration of Substituted Styrenes with Nitryl Iodide. [Link]
- Google Patents. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene.
-
AKEMI. Safety data sheet. [Link]
-
National Institute of Standards and Technology (NIST). Benzene, 1,3-dimethyl-2-nitro-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology (NIST). Benzene, 1,3-dimethyl-2-nitro-. NIST Chemistry WebBook. [Link]
-
U.S. Pharmacopeia. 〈711〉 DISSOLUTION. [Link]
-
Caron Scientific. Finding Peaceable Photostability. [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
University of Tartu. pKa values bases. [Link]
-
National Institute of Standards and Technology (NIST). Benzene, 1,3-dimethyl-2-nitroso-. NIST Chemistry WebBook. [Link]
-
Organic Chemistry Data. Bordwell pKa Table. [Link]
-
MOPAC. 2-nitro-m-xylene. [Link]
-
PubChem. 2,6-Dimethylnitrobenzene. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. Dissolution Testing for Generic Drugs: An FDA Perspective. [Link]
-
ChemRxiv. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o. [Link]
-
Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]
-
SlideShare. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
-
Defense Technical Information Center. Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]
-
ResearchGate. Determination of Solubility Parameters for the p-Xylene Oxidation Products. [Link]
-
National Institute of Standards and Technology (NIST). Benzene, 1,3-dimethyl-2-nitro-. NIST Chemistry WebBook. [Link]
-
SciSpace. Photostability and Photostabilization of Drugs and Drug Products. [Link]
-
National Center for Biotechnology Information. The Chemistry of Nitroxyl-Releasing Compounds. [Link]
-
PubMed. Involvement of oxidative stress in bactericidal activity of 2-(2-nitrovinyl) furan against Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus. [Link]
-
ResearchGate. Development of a Dissolution Test for Fenbendazole-Praziquantel Capsules Using UV-PLS Method. [Link]
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- 9. Mobile [my.chemius.net]
- 10. ehs.wwu.edu [ehs.wwu.edu]
Technical Support Center: Catalyst Lifespan, Chemoselectivity, and Regeneration in Nitrovinyl Benzene Reduction
Welcome to the Technical Support Center. For researchers and drug development professionals scaling up the reduction of nitrovinyl benzene (nitrostyrene) derivatives, maintaining catalyst longevity and chemoselectivity is a primary bottleneck. This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to overcome catalyst deactivation.
Part 1: Diagnostic Workflow for Catalyst Failure
When your nitroarene reduction stalls or loses chemoselectivity, identifying the exact mode of failure is critical before attempting regeneration.
Diagnostic decision tree for troubleshooting catalyst deactivation in nitrovinyl benzene reduction.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My Pd/C catalyst deactivates completely before the nitrovinyl benzene is fully reduced. What is the root cause, and how do I prevent it? Answer: Catalyst deactivation during nitroarene reduction is primarily driven by two mechanisms: active site poisoning and metal leaching. The reduction is a stepwise process where the nitro group (-NO₂) is reduced to a nitroso intermediate, then to a hydroxylamine (R-NHOH), and finally to the primary amine[1]. Nitrogen-containing intermediates, particularly hydroxylamines, act as strong σ-donor ligands that tightly bind to palladium surfaces, blocking hydrogen activation sites and causing premature deactivation[2]. Additionally, if you are using gas-phase deposited catalysts, metal leaching from the carbon support is a major failure point. Causality & Solution: To mitigate poisoning, operate at slightly elevated temperatures; thermal energy shifts the adsorption equilibrium, increasing the desorption rate of product amines and freeing active sites[3]. If leaching is the issue, transitioning to polymer-based spherical activated carbon (PBSAC) supports synthesized via solution-phase deposition has been shown to stabilize the nanoparticles and prevent metal loss.
Q2: I need to reduce the nitro group without touching the vinyl group, but my selective catalysts (like Pt/TiO₂ or Au/TiO₂) have a very short lifespan. Why? Answer: Achieving chemoselectivity for the nitro group over the highly reactive vinyl group requires precise tuning of the metal-support interaction. Platinum supported on reducible oxides like TiO₂ is excellent for this because the support can donate electron density to the metal. However, these systems are highly susceptible to the Strong Metal-Support Interaction (SMSI) effect. During the reaction or under harsh reductive conditions, the TiO₂ support partially migrates over and encapsulates the metal nanoparticles, physically blocking the active sites[4]. Causality & Solution: You must stabilize the nanoparticles prior to the reaction. Implementing a controlled oxidative treatment (calcination) before the final reductive step prevents detrimental SMSI encapsulation, maintaining both high chemoselectivity for the vinylaniline and extending the catalyst's operational lifespan[4].
Q3: Can I regenerate my poisoned noble metal catalysts, and what is the exact mechanism of recovery? Answer: Yes, poisoned catalysts can be regenerated, provided the metal has not leached. When the catalyst is fouled by strongly bound nitrogenous species, simple solvent washing is insufficient. The regeneration mechanism requires oxidative desorption followed by chemical reduction. Thermal calcination under air oxidizes the organic poisons into volatile gases (CO₂, NOₓ), cleaning the surface but leaving the metal as an inactive oxide (e.g., PdO or PtO₂). A subsequent reduction step under H₂ gas is mandatory to homolytically cleave the oxygen bonds and regenerate the active M(0) sites required for catalysis[4][5].
Part 3: Mechanistic Pathway & Poisoning Points
Stepwise reduction of nitrovinyl benzene highlighting intermediates that cause catalyst poisoning.
Part 4: Quantitative Data: Catalyst Performance & Lifespan Metrics
The following table synthesizes the lifespan and deactivation metrics of various catalyst systems used in nitroarene reductions to help you select the appropriate material for your scale-up.
| Catalyst System | Support Type | Key Lifespan / Performance Metric | Primary Deactivation Mode | Ref |
| Pd/Al₂O₃ CSMs | Catalytic Static Mixer | >72 h continuous flow stability | Hydroxylamine/amine poisoning | [3] |
| Pd-PBSAC | Spherical Carbon Beads | 24 h continuous (No metal leaching) | Metal leaching (if gas-phase prep) | |
| Pt/TiO₂ | Reducible Metal Oxide | High chemoselectivity (0.2 wt% Pt) | SMSI encapsulation | [4] |
| Pt@TiO₂-GAP | Polymer/TiO₂ Composite | 99% yield at 120 min (Recyclable) | Intermediate fouling | [1] |
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol 1: Real-Time Mitigation of Catalyst Poisoning in Flow Systems
Purpose: To dynamically prevent hydroxylamine poisoning during continuous flow reduction without stopping the reactor. Causality: Utilizing real-time analytics allows for the detection of intermediate buildup. By adjusting thermodynamic parameters (temperature), the adsorption equilibrium of the poisoning species is shifted toward the bulk fluid, freeing the active M(0) sites[3].
-
Baseline Establishment: Initialize the packed bed or CSM reactor with the nitrovinyl benzene substrate at standard conditions (e.g., 35 °C, 7 bar H₂).
-
Inline Monitoring: Connect an inline FT-IR and an online UHPLC to the reactor effluent. Monitor the specific IR stretches for the nitro group (~1520 cm⁻¹) and the hydroxylamine intermediate.
-
Trigger Identification: If UHPLC indicates a drop in conversion or FT-IR shows an accumulation of the hydroxylamine intermediate, poisoning is actively occurring.
-
Thermodynamic Intervention: Incrementally increase the reactor temperature by 5 °C to 10 °C. Mechanism: The added thermal energy overcomes the enthalpy of adsorption of the nitrogenous species, forcing them off the catalyst surface.
-
Aqueous Additive (Optional): Inject a small quantity of water (1-5% v/v) into the solvent stream. Water competes for hydrophilic adsorption sites and assists in washing polar intermediates off the catalyst[3].
-
Validation: Observe the UHPLC output. A successful mitigation will show a restoration of >95% conversion within 2-3 residence times.
Protocol 2: Three-Stage Thermal Regeneration of Noble Metal Catalysts
Purpose: To fully restore the catalytic activity of heavily fouled Pt or Pd catalysts. Causality: Washing removes loose organics; calcination destroys chemisorbed poisons but leaves the metal oxidized; reduction restores the necessary zero-valent state for H₂ activation[4][5].
-
Solvent Wash (Physisorption Removal): Recover the spent catalyst via filtration. Wash sequentially with a polar aprotic solvent (e.g., THF or ethyl acetate) followed by methanol to competitively desorb weakly bound organic species. Dry under vacuum at 60 °C for 2 hours.
-
Oxidative Calcination (Chemisorption Destruction): Transfer the dried catalyst to a tube furnace. Ramp the temperature at 5 °C/min to 400–450 °C under a continuous flow of synthetic air. Hold for 3 hours. Mechanism: This step oxidizes strongly coordinated amines and polymeric foulants into CO₂ and NOₓ, effectively clearing the metal surface, though it converts M(0) to M(Oₓ)[4].
-
Reductive Activation (Active Site Restoration): Purge the furnace with inert N₂ for 30 minutes to remove all oxygen. Switch the gas stream to 5% H₂ in N₂ (or pure H₂ depending on safety protocols) and maintain at 300–400 °C for 2 hours. Mechanism: Hydrogen reduces the metal oxide back to the catalytically active zero-valent state[5].
-
Validation: Perform a small-scale batch reduction of nitrovinyl benzene. A fully regenerated catalyst should exhibit a Turnover Frequency (TOF) within 5% of the virgin catalyst's baseline.
References
1.[3] Title: Catalytic Static Mixer-Enabled Hydrogenation of a Key Fenebrutinib Intermediate: Real-time Analysis for a Stable and Scalable Process Source: chemrxiv.org URL: 2. Title: Palladium nanoparticle deposition on spherical carbon supports for heterogeneous catalysis in continuous flow Source: rsc.org URL: 3.[4] Title: Promoting Supported Noble Metal Catalysts for Enhanced Activity and Selectivity Source: cardiff.ac.uk URL: 4.[2] Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: mdpi.com URL: 5.[1] Title: Recyclable Platinum Nanocatalyst for Nitroarene Hydrogenation: Gum Acacia Polymer-Stabilized Pt Nanoparticles with TiO₂ Support Source: mdpi.com URL: 6.[5] Title: Molecular Catalysis - CNR-IRIS Source: cnr.it URL:
Sources
Technical Support Center: Minimizing Byproduct Formation in Dimethyl-Nitrostyrene Condensation
Current Status: Operational
Topic: Henry Reaction Optimization (Nitroaldol Condensation)
Target Substrate: Dimethyl-substituted Benzaldehydes (e.g., 2,5-dimethoxybenzaldehyde, 3,4-dimethoxybenzaldehyde)
Product:
Introduction: The Chemistry of Control
The condensation of dimethyl-substituted benzaldehydes with nitroalkanes (Henry Reaction) is a deceptive transformation. While theoretically simple, the electron-deficient nature of the resulting nitrostyrene makes it highly susceptible to side reactions—specifically polymerization and Michael additions.
This guide moves beyond basic recipes to the thermodynamics and kinetics of the reaction. Our goal is to shift the equilibrium toward the dehydrated alkene while suppressing the formation of "red tar" (oligomers) and saturated nitro-alcohols.
Module 1: The "Red Oil" Syndrome (Polymerization)[1]
Issue: The reaction mixture turns dark red/brown and viscous; workup yields a sticky oil that refuses to crystallize.
Root Cause Analysis:
The product (
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
| Temperature | Strict Limit: 80-90°C | Above 95°C, the rate of polymerization exceeds the rate of condensation for electron-rich aldehydes. |
| Time | Monitor via TLC | Do not reflux arbitrarily. Once the aldehyde spot disappears (typically 2-4 hours), stop immediately. Extended heating degrades the product. |
| Stoichiometry | Excess Nitroalkane (4-5 eq) | Dilution effect. High solvent volume reduces the probability of a nitrostyrene molecule encountering a reactive nitronate anion. |
Pathway Visualization: The Divergence of Yield
Figure 1: Reaction pathways showing the critical divergence between successful dehydration and irreversible polymerization.
Module 2: Catalyst & Solvent Selection
Issue: Low yield or "burnt" product when using hydroxide bases (NaOH, KOH).
Technical Insight: Strong mineral bases shift the equilibrium too aggressively toward the nitronate anion, promoting Cannizzaro disproportionation of the aldehyde and rapid polymerization of the product.
The Solution: Buffered Ammonium Acetate System
We recommend the Ammonium Acetate (
-
Mechanism:
dissociates into and . The ammonia forms a Schiff base (imine) intermediate with the aldehyde, which is more electrophilic than the carbonyl, facilitating attack by the nitroalkane. -
Buffering: The acetic acid neutralizes the resulting alkoxide, preventing the pH from rising high enough to trigger polymerization.
Catalyst Performance Matrix:
| Catalyst System | Yield Potential | Purity Profile | Risk Factor |
| NaOH / MeOH | Low (30-50%) | Poor (Tars) | High (Runaway exotherm) |
| Butylamine / Toluene | Medium (50-70%) | Moderate | Medium (Dean-Stark required) |
| NH₄OAc / AcOH | High (80-90%) | High (Crystalline) | Low (Buffered) |
Module 3: Workup & Purification (The "Oiling Out" Fix)
Issue: Upon cooling, the product separates as an oil rather than crystals.
Troubleshooting Guide: "Oiling out" occurs when the product precipitates above its melting point or when impurities (unreacted aldehyde) depress the melting point.
-
The "Crash" Method (Standard):
-
Cool reaction mixture to 50°C.
-
Pour slowly into ice-cold Isopropyl Alcohol (IPA) , not water. Water is too polar and often traps acid, causing oiling. IPA dissolves impurities while precipitating the nitrostyrene.
-
-
Rescue Protocol for Oiled Product:
-
Decant: Pour off the supernatant liquid.
-
Redissolve: Add a minimum amount of boiling methanol.
-
Seed: Add a single crystal of pure nitrostyrene (if available) or scratch the glass side vigorously with a glass rod.
-
Slow Cool: Insulate the flask to cool it very slowly. Rapid cooling traps impurities.
-
Decision Tree: Post-Reaction Processing
Figure 2: Logic flow for handling workup failures, specifically addressing the "oiling out" phenomenon.
Standard Operating Protocol (SOP)
Substrate: 2,5-Dimethoxybenzaldehyde (Model Compound)
-
Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
1.0 eq 2,5-Dimethoxybenzaldehyde[1]
-
4.0 eq Nitromethane (Solvent/Reagent)
-
0.4 eq Ammonium Acetate (Catalyst)
-
Note: Do not add extra solvent; Nitromethane acts as both.
-
-
Reaction:
-
Heat to 80°C (gentle reflux).
-
Hold for 2 to 4 hours .
-
Visual Check: Color will shift from yellow to deep orange/red. Deep brown indicates overheating.
-
-
Workup:
-
Remove heat.[2] Allow to cool to ~45°C.
-
Pour mixture into 2x volume of ice-cold 70% Isopropyl Alcohol .
-
Agitate manually. Bright orange/yellow needles should form immediately.
-
-
Purification:
-
Vacuum filter.[2]
-
Wash cake with cold water (to remove acetic acid) followed by cold methanol (to remove aldehyde).
-
Dry in a vacuum desiccator (product is heat sensitive).
-
FAQ: Frequently Asked Questions
Q: Can I use ethylenediamine instead of ammonium acetate? A: Yes, but it is not recommended for beginners. Primary amines are stronger bases and increase the risk of Michael addition (polymerization). If you must use it, use a Dean-Stark trap with toluene to remove water, driving the equilibrium physically rather than chemically.
Q: Why is my yield low despite following the protocol?
A: Check your Nitromethane. Old nitromethane can hydrolyze or contain water. Distill your nitromethane if it is not fresh. Water in the solvent inhibits the dehydration step (Nitroalcohol
Q: The product smells like benzaldehyde after drying. A: The reaction was incomplete. The "almond" smell is distinct. Recrystallize from boiling ethanol. The nitrostyrene is less soluble than the aldehyde, so the aldehyde will stay in the mother liquor.
References
-
Mechanism & Catalyst Selection
- Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3.
-
Source:
-
Microwave-Assisted Optimization
- Alcudia-Cruz, A., et al. (2020). "Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method." Royal Society of Chemistry Advances.
-
Source:
-
General Procedure & Safety (Org. Synth.)
-
Ammonium Acetate Specifics
- Bhattacharjee, M., et al. (2014). "Ammonium acetate in acetic acid: A versatile chemical mixture in organic synthesis." Journal of Indian Chemical Society.
-
Source:
Sources
- 1. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene- [www.rhodium.ws] [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Dumb question about the Knoevenagel reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. redalyc.org [redalyc.org]
- 10. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
Technical Support Center: Safe Scale-Up of 1,3-Dimethyl-2-(2-nitrovinyl)benzene
Executive Summary & Core Directive
The Challenge: Scaling up the synthesis of 1,3-Dimethyl-2-(2-nitrovinyl)benzene (also known as 2,6-dimethyl-β-nitrostyrene) presents a dual hazard profile: the thermal instability of nitronate intermediates and the energetic nature of the nitromethane reagent itself. In bench-scale (gram) batches, heat dissipation is rapid. At kilogram scale, the surface-area-to-volume ratio drops, leading to heat accumulation that can trigger a thermal runaway or explosive decomposition.
The Solution: You must transition from a "Batch" (all-in) approach to a Semi-Batch (Dosing-Controlled) protocol. This guide provides the engineering controls and safety characterization workflows required to manage the exotherm and ensure operator safety.
Module 1: Thermal Characterization (The "Before" Phase)
Q: How do I determine the "Point of No Return" for my specific reaction mixture?
A: You cannot rely on literature values alone. The presence of 2,6-dimethylbenzaldehyde and your specific base catalyst (e.g., Ammonium Acetate or Alkylamines) alters the decomposition onset of nitromethane. You must generate site-specific thermal data.
Required Safety Data Sheet (The "Go/No-Go" Decision)
| Test | Instrument | Critical Parameter | Action Limit |
| Thermal Screening | DSC (Differential Scanning Calorimetry) | Reaction Temp must be >50°C below | |
| Energy Potential | DSC | If >800 J/g, process is classified as "High Hazard." | |
| Heat Accumulation | RC1 (Reaction Calorimetry) | If |
Technical Insight: Nitromethane mixtures can become shock-sensitive, especially if metal salts or strong bases are present. The formation of the aci-nitro form (nitronate salt) lowers the decomposition temperature significantly compared to pure nitromethane [1, 5].
Workflow: Safety Characterization Logic
Caption: Logical workflow for thermal hazard assessment prior to scale-up. DSC screens for decomposition energy; RC1 quantifies cooling requirements.
Module 2: Process Control & Dosing (The "During" Phase)
Q: My reactor temperature spikes 15 minutes after I start heating. Why?
A: This is a classic "Batch" failure mode. In a batch process, you mix all reagents and heat them. The reaction rate (and heat release) is determined solely by kinetics (
The Fix: Semi-Batch Protocol In Semi-Batch, the reaction rate is limited by the feed rate of the limiting reagent (Nitromethane), not by chemical kinetics.
Validated Semi-Batch Protocol (10L - 100L Scale)
-
Reactor Charge: Load 2,6-Dimethylbenzaldehyde, Ammonium Acetate (catalyst), and Solvent (Acetic Acid) into the reactor.
-
Equilibration: Heat the mixture to the operating temperature (typically 70-80°C) [1]. Note: No reaction occurs yet because Nitromethane is missing.
-
Controlled Dosing: Begin dosing Nitromethane via a metering pump.
-
Rate: Set rate such that dosing time is >2 hours.
-
Interlock: If Reactor Temp (
) > 85°C, Pump STOPS automatically.
-
-
Cook-out: After dosing, hold at temperature for 1-2 hours to consume residual Nitromethane.
Why this works: By adding Nitromethane slowly, you ensure it is consumed almost as fast as it enters ("Instantaneous Reaction" regime). This prevents accumulation . If the cooling fails, you simply stop the pump, and the heat generation stops immediately because there is no fuel left in the reactor.
Diagram: Semi-Batch Control Loop
Caption: Critical safety loop. The temperature probe acts as the "brake" for the dosing pump. If cooling capacity is exceeded, the fuel source (nitromethane) is cut off.
Module 3: Troubleshooting & FAQs
Q1: We see severe fouling/crystallization on the reactor walls during the reaction. How do we prevent this?
-
Cause: 1,3-Dimethyl-2-(2-nitrovinyl)benzene has high crystallinity. If the concentration is too high, the product precipitates during the reaction, coating the heat-transfer surfaces (fouling). This insulates the reactor, reducing cooling efficiency and increasing runaway risk.
-
Fix:
-
Dilution: Ensure solvent volume (Acetic Acid) is sufficient to keep the product solubilized at 80°C (typically 3-5 volumes relative to aldehyde).
-
Hot Filtration: If you must remove catalyst salts, do so hot to prevent premature product crash-out.
-
Q2: The reaction stalls after 60% conversion. Should we add more catalyst?
-
Cause: Water is a byproduct of the Henry reaction (dehydration step). Accumulation of water can shift the equilibrium back toward the starting materials or deactivate the catalyst.
-
Fix: Do not just add catalyst.
-
Check if you are using glacial acetic acid (anhydrous).
-
For larger scales, consider azeotropic distillation (if using a solvent like Toluene/Amine) to remove water continuously.
-
Warning: Do not increase temperature to force conversion without checking DSC data; higher temps may trigger nitromethane decomposition.
-
Q3: How do we safely quench the reaction?
-
Risk: Pouring the hot reaction mixture into water (or vice versa) can generate a massive exotherm and release irritating vapors (acetic acid/nitrostyrene) [2].
-
Protocol:
-
Cool the reaction mixture to ambient (20-25°C) in the reactor.
-
Prepare a separate vessel with cold water (3x reaction volume).
-
Slowly transfer the reaction mixture into the water (Inverse Addition) with vigorous agitation. This precipitates the product as a solid while dissipating the heat of neutralization/dilution into the large water heat sink.
-
References
-
Vertex Pharmaceuticals (via Google Patents). "Method for producing beta-nitrostyrene compound." US20100130795A1. (Describes the safe dosing window of 70-80°C and semi-batch addition). Link
-
Organic Syntheses. "Nitrostyrene." Org. Synth. 1929, 9, 66. (Foundational safety notes on vapor irritation and temperature control). Link
-
BenchChem Technical Support. "Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene." (General troubleshooting for substituted nitrostyrene scale-up). Link
-
TCI Chemicals. "Henry Reaction (Nitroaldol Reaction)." (Mechanism and reagent handling). Link
-
American Chemical Society (ACS). "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Org. Process Res. Dev. 2021.[1][2] (Critical data on nitromethane decomposition hazards). Link[1][2]
Sources
Stability of 1,3-Dimethyl-2-(2-nitrovinyl)benzene under acidic conditions
Technical Support Center: Stability & Handling of 1,3-Dimethyl-2-(2-nitrovinyl)benzene
Executive Summary & Molecule Identification
User Advisory: You may encounter this molecule in literature or catalogs under the synonym 2,6-Dimethyl-β-nitrostyrene .
-
Structure: A benzene ring substituted with methyl groups at the 1 and 3 positions, and a 2-nitrovinyl group (–CH=CH–NO₂) at the 2 position.
-
Key Characteristic: The "1,3-dimethyl" pattern creates significant steric hindrance around the vinyl group. This forces the nitrovinyl side chain out of planarity with the benzene ring, reducing conjugation. While this provides some kinetic protection against bulkier nucleophiles, it does not render the molecule immune to acid-catalyzed degradation.
Core Stability Verdict:
-
Glacial Acetic Acid: High Stability (Standard synthesis solvent).
-
Dilute Mineral Acid (Cold): Moderate Stability (Short duration).
-
Strong/Hot Aqueous Acid: Unstable . Prone to hydrolysis (Nef-type cleavage) and polymerization.
Diagnostic & Triage: The "Why is it degrading?" Matrix
If you are observing yield loss or physical changes during acidic workup, use this decision tree to identify the root cause.
Figure 1: Diagnostic decision tree for stability issues in acidic media.
The Chemistry of Instability: Deep Dive
Understanding the mechanism is the only way to prevent failure. 1,3-Dimethyl-2-(2-nitrovinyl)benzene is a Michael Acceptor . In acidic media, two primary degradation pathways compete with your desired reaction.
A. Acid-Catalyzed Hydrolysis (The "Nef-Like" Pathway)
In strong aqueous acid, the nitro group activates the
Mechanism:
-
Protonation: The nitro group oxygen is protonated (
). -
Hydration: Water attacks the
-carbon (next to the nitro group). -
Cleavage: The C=C bond cleaves, releasing 2,6-dimethylbenzaldehyde and nitromethane (or nitrogen oxides).
B. Polymerization
Styrene derivatives are notorious for cationic polymerization in acid. The 2-nitrovinyl group usually withdraws electrons, discouraging this, but in the presence of strong mineral acids (like H₂SO₄) or heat, the molecule can form oligomeric tars (often described as "red oil" or "brown gum").
Figure 2: Competing degradation pathways in acidic environments.
Troubleshooting Protocols (FAQs)
Q1: I am synthesizing this via the Henry Reaction. Can I use acid to quench?
Answer: Yes, but precision is required. The Henry reaction (Aldehyde + Nitromethane) is reversible. If you quench with water while the pH is still basic, the equilibrium shifts back to the starting materials (Retro-Henry).
-
Protocol: Pour the reaction mixture into cold dilute HCl or aqueous Acetic Acid .
-
Target: Bring pH to ~3–4 immediately.
-
Danger Zone: Do not use hot concentrated HCl, as this promotes the hydrolysis of the nitroalkene product back to the aldehyde (Figure 2).
Q2: Why does my product turn into a sticky oil during recrystallization from acidic solvents?
Answer: This is likely "oiling out" coupled with partial polymerization.
-
Explanation: The 1,3-dimethyl substitution makes the crystal lattice energy high (hard to crystallize) but also lowers the melting point compared to unsubstituted analogs. Traces of strong acid trapped in the oil catalyze oligomerization.
-
Fix: Wash the crude solid thoroughly with cold water and bicarbonate to remove all acid traces before attempting recrystallization. Use isopropanol (IPA) or ethanol for recrystallization, not acidic mixtures.
Q3: Is the molecule stable in Glacial Acetic Acid?
Answer: Yes. This is the preferred solvent for its synthesis (using Ammonium Acetate catalyst). The molecule is stable in refluxing acetic acid for several hours. Degradation typically requires the presence of strong mineral acids (pKa < 1) and water .
Recommended Workflows & Data
Stability Matrix
| Condition | Stability Rating | Observation | Recommendation |
| Glacial Acetic Acid (25°C) | Excellent | Clear yellow solution | Safe for storage/reaction. |
| Glacial Acetic Acid (Reflux) | Good | Darkening over time | Limit to <4 hours. |
| 10% HCl (aq) (0°C) | Moderate | Precipitate forms | Filter quickly; wash acid free. |
| 10% HCl (aq) (Reflux) | Poor | Oil/Aldehyde smell | AVOID. Causes hydrolysis. |
| Conc. H₂SO₄ | Critical Failure | Black Tar/Exotherm | AVOID. Instant polymerization. |
Protocol: Safe Acidic Workup
Use this when isolating the product from a basic Henry reaction mixture.
-
Preparation: Prepare a beaker of crushed ice mixed with dilute HCl (approx. 1M).
-
Quenching: Pour the reaction mixture slowly onto the ice/acid slurry with vigorous stirring.
-
Validation: Check pH. It must be acidic (pH 2-4) to prevent the Retro-Henry reaction.
-
Filtration: The yellow solid should precipitate immediately. Filter immediately .
-
The Critical Step: Wash the filter cake with cold water (3x) until the filtrate is neutral.
-
Why? Residual acid trapped in the crystal lattice will cause decomposition during drying or storage.
-
References
-
Nef, J. U. (1894).[1][2] "Ueber die Constitution der Salze der Nitroparaffine". Justus Liebigs Annalen der Chemie, 280(3), 263–291. (Foundational mechanism for acid hydrolysis of nitro compounds).
-
Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)". Tetrahedron, 60(5), 1017-1047. (Review of hydrolysis conditions).
-
Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes". Journal of Organic Chemistry, 18(1), 1–3. (Specifics on stability during synthesis).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrostyrene handling and recrystallization).
Sources
A Senior Application Scientist's Guide to FTIR Characteristic Peaks for Nitrovinyl Groups in Dimethylbenzene Derivatives
Welcome, fellow researchers and scientists. In the intricate world of drug development and molecular characterization, the unequivocal identification of functional groups is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique in this endeavor, offering a rapid and non-destructive method to probe the vibrational modes of molecules. This guide provides an in-depth analysis of the FTIR characteristic peaks for the nitrovinyl group when appended to a dimethylbenzene (xylene) scaffold. We will explore the subtle yet significant shifts in vibrational frequencies induced by the isomeric positioning of the methyl groups, and how to interpret these spectral nuances to confidently characterize your compounds.
The Vibrational Signature of the Nitrovinyl Group: A Primer
The nitrovinyl group (-CH=CH-NO₂) is a potent electron-withdrawing moiety, and its vibrational characteristics are a composite of the C=C vinyl stretch and the symmetric and asymmetric stretches of the nitro group. The conjugation of the nitro group with the vinyl double bond and the aromatic ring system of dimethylbenzene creates a delocalized π-electron system that influences the bond strengths and, consequently, their vibrational frequencies.
The key to interpreting the FTIR spectra of these compounds lies in recognizing these characteristic vibrations and understanding how they are modulated by their electronic and steric environment.
Comparative Analysis of FTIR Spectra
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes and Causality |
| Asymmetric NO₂ Stretch (νas NO₂) | 1510 - 1560 | Strong | This high-frequency absorption is due to the out-of-phase stretching of the two N-O bonds. Its position is sensitive to the electronic effects of the substituents on the aromatic ring. |
| Symmetric NO₂ Stretch (νs NO₂) | 1340 - 1360 | Strong | This corresponds to the in-phase stretching of the N-O bonds. The energy of this vibration is also influenced by the electronic environment. |
| C=C Vinyl Stretch (ν C=C) | 1620 - 1650 | Medium to Strong | The conjugation with the nitro group and the aromatic ring lowers the bond order of the C=C double bond, resulting in a lower frequency compared to an isolated alkene. |
| =C-H Out-of-Plane Bend (γ =C-H) | 960 - 980 | Strong | For trans isomers, this out-of-plane bending (wagging) vibration is particularly strong and characteristic, providing a clear indication of the stereochemistry of the vinyl group. |
| Aromatic C=C Stretches | 1450 - 1600 | Medium to Weak | Multiple bands in this region arise from the stretching vibrations of the carbon-carbon bonds within the dimethylbenzene ring. |
| Aromatic C-H Stretches | 3000 - 3100 | Medium to Weak | These peaks correspond to the stretching of the C-H bonds on the aromatic ring. |
| Aliphatic C-H Stretches (Methyl) | 2850 - 3000 | Medium | These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. |
Expert Insight: The precise positions of the asymmetric and symmetric NO₂ stretching bands are excellent indicators of the electronic environment. Electron-donating groups, such as methyl groups, on the benzene ring will slightly decrease the frequency of these vibrations due to increased electron density being pushed into the nitrovinyl system. Conversely, the steric hindrance introduced by the methyl groups, particularly in ortho positions, can disrupt the planarity of the molecule, affecting conjugation and leading to shifts in the C=C and NO₂ stretching frequencies.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability of your spectral data, a meticulous experimental approach is crucial. The following protocol outlines the steps for acquiring an FTIR spectrum of a solid nitrovinyl dimethylbenzene derivative using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) to remove any water, which exhibits a broad absorption in the IR spectrum.
-
In an agate mortar and pestle, grind approximately 1-2 mg of your solid nitrovinyl dimethylbenzene sample with 100-200 mg of the dry KBr. The goal is to create a fine, homogenous powder.
-
Transfer the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
FTIR Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is clean and dry.
-
Collect a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Use the software's peak-picking tool to identify the wavenumbers of the absorption maxima.
-
Compare the observed peaks with the expected characteristic frequencies for the nitrovinyl group and the dimethylbenzene scaffold.
-
Pay close attention to the fingerprint region (below 1500 cm⁻¹) where subtle differences between isomers will be most apparent.
-
Complementary Techniques for Unambiguous Characterization
While FTIR is a powerful tool, for complete and unambiguous structural elucidation, it is often beneficial to employ complementary analytical techniques.
-
Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations, similar to FTIR. However, the selection rules are different. Non-polar bonds and symmetric vibrations, which may be weak in the FTIR spectrum, often produce strong signals in the Raman spectrum. For nitrovinyl dimethylbenzene derivatives, the C=C vinyl stretch and the symmetric NO₂ stretch are typically very strong in the Raman spectrum, providing complementary data to the FTIR analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are unparalleled for determining the precise connectivity of atoms in a molecule. NMR can be used to confirm the substitution pattern of the methyl groups on the benzene ring and to definitively establish the cis or trans stereochemistry of the nitrovinyl group through the analysis of coupling constants between the vinyl protons.
-
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
By integrating the data from these techniques, a comprehensive and irrefutable characterization of your nitrovinyl dimethylbenzene derivatives can be achieved. This multi-technique approach embodies the principle of a self-validating system, ensuring the highest level of scientific integrity in your research.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
- Larkin, P. J. (2017).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
Mass spectrometry fragmentation patterns of 1,3-Dimethyl-2-(2-nitrovinyl)benzene
Executive Summary
Compound of Interest: 1,3-Dimethyl-2-(2-nitrovinyl)benzene Common Nomenclature: 2,6-Dimethyl-β-nitrostyrene Molecular Formula: C₁₀H₁₁NO₂ (MW: 177.20 Da)
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1,3-Dimethyl-2-(2-nitrovinyl)benzene. As a sterically crowded precursor often utilized in the synthesis of phenethylamine derivatives (specifically 2,6-dimethylphenethylamine), its unambiguous identification is critical in forensic and pharmaceutical contexts.
The core challenge in analyzing this molecule lies in distinguishing it from its structural isomers (e.g., 2,4-dimethyl-β-nitrostyrene). This guide focuses on the "Ortho Effect" and Steric Inhibition of Resonance as primary diagnostic tools for differentiation.
Structural Analysis & Steric Inhibition
The 1,3-dimethyl-2-(2-nitrovinyl)benzene molecule features a nitrovinyl moiety "sandwiched" between two methyl groups at the ortho positions.
-
Steric Consequence: Unlike its 2,4-dimethyl isomer, the 2,6-dimethyl substitution pattern forces the nitrovinyl side chain out of planarity with the benzene ring. This phenomenon, known as Steric Inhibition of Resonance , significantly alters the electron delocalization and, consequently, the fragmentation kinetics.
-
Diagnostic Implication: The loss of planarity weakens the conjugation between the aromatic ring and the nitrovinyl group, often leading to enhanced cleavage of the entire side chain and distinct rearrangement pathways compared to planar isomers.
Comparative Fragmentation Analysis
The following analysis compares the target compound (2,6-isomer) with its most common alternative, the 2,4-isomer.
Key Fragmentation Pathways
-
The Ortho Effect ([M-OH]⁺, m/z 160):
-
Mechanism: The nitro group oxygen abstracts a hydrogen atom from one of the flanking ortho-methyl groups via a six-membered transition state. This is followed by the expulsion of a hydroxyl radical (•OH).[1]
-
Differentiation: The 2,6-isomer possesses two ortho-methyl groups, statistically doubling the probability of this interaction compared to the 2,4-isomer (which has only one). Furthermore, the steric twisting in the 2,6-isomer often positions the nitro oxygen in closer proximity to the methyl hydrogens, enhancing this pathway.
-
-
Nitro Group Loss ([M-NO₂]⁺, m/z 131):
-
Mechanism: Homolytic cleavage of the C-N bond.[2]
-
Differentiation: While common to all nitrostyrenes, the relative abundance ratio of [M-OH]⁺ / [M-NO₂]⁺ is a key diagnostic metric.
-
-
Side Chain Cleavage ([M-C₂H₂NO₂]⁺, m/z 105):
-
Mechanism: Due to steric inhibition of resonance, the bond connecting the ring to the vinyl group is weakened. Cleavage yields the 2,6-dimethylphenyl cation (xylium ion).
-
Comparative Data Table (Predicted Relative Abundances)
| Ion Fragment | m/z | Identity | 2,6-Dimethyl Isomer (Target) | 2,4-Dimethyl Isomer (Alternative) | Diagnostic Note |
| Molecular Ion | 177 | [M]⁺• | Low/Medium | High | Steric strain reduces M⁺ stability in the 2,6-isomer. |
| Ortho Loss | 160 | [M-OH]⁺ | Very High (Base Peak) | Medium | The "Ortho Effect" is maximized in the 2,6-isomer due to dual methyls. |
| Nitro Loss | 131 | [M-NO₂]⁺ | Medium | High | 2,4-isomer retains planarity, stabilizing the radical cation before NO₂ loss. |
| Xylium Ion | 105 | [Ar-CH₃]⁺ | High | Medium | Steric crowding promotes full side-chain ejection in the 2,6-isomer. |
| Tropylium | 91 | [C₇H₇]⁺ | High | High | Common aromatic fragment; less diagnostic. |
Mechanistic Visualization
The following diagram illustrates the primary fragmentation pathways, highlighting the critical "Ortho Effect" mechanism.
Caption: Fragmentation pathway of 1,3-Dimethyl-2-(2-nitrovinyl)benzene highlighting the dominant Ortho Effect (Red Path).
Experimental Protocol (GC-MS)
To ensure reproducible fragmentation patterns for library matching, the following protocol is recommended.
Sample Preparation
-
Solvent: Dissolve 1 mg of the target compound in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Concentration: Dilute to 10 µg/mL (10 ppm) to prevent detector saturation and self-chemical ionization.
-
Vial: Use amber glass vials to prevent UV-induced photo-isomerization (cis/trans conversion).
Instrument Parameters (Agilent 5977/7890 or equivalent)
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Rationale: Non-polar columns provide separation based on boiling point, effectively resolving the 2,6-isomer (lower boiling point due to lack of planarity) from the 2,4-isomer.
-
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 3 min.
-
-
Ion Source (EI):
-
Temperature: 230°C.
-
Energy: 70 eV (Standard).
-
Note: Do not deviate from 70 eV if comparing to NIST/Wiley libraries.
-
References
-
NIST Mass Spectrometry Data Center. (n.d.). Electron Ionization Mass Spectra of Nitrostyrene Derivatives. National Institute of Standards and Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI Molecules. (2020). Denitrative Cross-Couplings of Nitrostyrenes. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Facile one-pot reduction of β-nitrostyrenes. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 1,3-Dimethyl-2-(2-nitrovinyl)benzene and Unsubstituted Nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, nitrostyrenes are esteemed as versatile building blocks, primarily owing to the powerful electron-withdrawing nature of the nitro group which activates the carbon-carbon double bond for a variety of chemical transformations.[1] Unsubstituted β-nitrostyrene is a widely utilized Michael acceptor, readily undergoing conjugate addition with a diverse range of nucleophiles.[2] This guide provides an in-depth comparative analysis of the reactivity of unsubstituted nitrostyrene against a substituted analogue, 1,3-Dimethyl-2-(2-nitrovinyl)benzene. The introduction of methyl groups at the ortho and meta positions of the phenyl ring introduces a fascinating interplay of electronic and steric effects that significantly modulates its reactivity. This document aims to provide a comprehensive understanding of these effects, supported by established chemical principles and experimental insights, to aid researchers in the strategic selection and application of these valuable synthetic intermediates.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of the nitrovinyl moiety is fundamentally governed by the electronic landscape of the entire molecule. The potent electron-withdrawing nitro group polarizes the double bond, rendering the β-carbon highly electrophilic and thus susceptible to nucleophilic attack.[3] The introduction of substituents on the phenyl ring can either enhance or diminish this electrophilicity through a combination of electronic and steric effects.
Electronic Effects: A Subtle Attenuation of Reactivity
The methyl group is generally considered an electron-donating group (EDG) through inductive effects and hyperconjugation.[4] In 1,3-Dimethyl-2-(2-nitrovinyl)benzene, the methyl group at the meta-position (position 3) exerts a weak electron-donating inductive effect on the benzene ring. This effect slightly increases the electron density of the π-system, which in turn can marginally reduce the electrophilicity of the β-carbon of the nitrovinyl group when compared to unsubstituted nitrostyrene.
Steric Hindrance: The Dominant Factor
The most significant difference in reactivity between 1,3-Dimethyl-2-(2-nitrovinyl)benzene and unsubstituted nitrostyrene arises from steric hindrance imposed by the ortho-methyl group. This steric clash between the methyl group at position 1 and the nitrovinyl side chain can force the nitrovinyl group to twist out of the plane of the benzene ring.[6]
This loss of planarity has profound consequences for the molecule's reactivity:
-
Disruption of Conjugation: A planar conformation is essential for effective π-electron delocalization between the phenyl ring and the nitrovinyl group.[3] When twisted, this conjugation is diminished, which can reduce the electron-withdrawing effect of the nitro group on the β-carbon, thereby decreasing its electrophilicity.
-
Steric Shielding of the Reaction Center: The ortho-methyl group physically obstructs the approach of nucleophiles to the β-carbon, creating a steric shield that slows down the rate of reaction. This effect is particularly pronounced with bulky nucleophiles.
Studies on ortho-substituted styrenes have consistently demonstrated the impact of steric hindrance on their conformation and reactivity.[7] Therefore, it is anticipated that 1,3-Dimethyl-2-(2-nitrovinyl)benzene will exhibit significantly lower reactivity in reactions such as Michael additions compared to its unsubstituted counterpart, primarily due to these steric factors.
Comparative Reactivity in Michael Additions: A Qualitative Assessment
The Michael addition, a cornerstone of carbon-carbon bond formation, serves as an excellent model reaction for comparing the reactivity of these two nitrostyrenes.[8]
| Feature | Unsubstituted Nitrostyrene | 1,3-Dimethyl-2-(2-nitrovinyl)benzene |
| Electronic Profile | Highly electrophilic β-carbon due to strong electron withdrawal by the nitro group, fully conjugated with the phenyl ring. | Slightly reduced electrophilicity of the β-carbon due to the weak electron-donating effect of the meta-methyl group and disrupted conjugation from the ortho-methyl group. |
| Steric Profile | Unhindered access to the β-carbon for nucleophilic attack. | Significant steric hindrance at the reaction site due to the ortho-methyl group. |
| Expected Reactivity | High reactivity towards a wide range of nucleophiles. | Significantly lower reactivity, particularly with bulky nucleophiles. |
Experimental Protocols
For researchers wishing to quantify the reactivity differences between these two compounds, the following experimental protocols are recommended.
Synthesis of Substituted Nitrostyrenes via Henry-Knoevenagel Condensation
The most common method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation of an aromatic aldehyde with nitromethane.[9]
General Procedure:
-
To a solution of the corresponding benzaldehyde (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or toluene), add nitromethane (1.1-1.5 equivalents) and a catalyst.
-
Common catalysts include ammonium acetate, primary amines (e.g., butylamine), or a base like sodium hydroxide.[9][10]
-
The reaction mixture is typically heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product is isolated by pouring the mixture into ice-water, followed by filtration or extraction with an organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.
Workflow for Henry-Knoevenagel Condensation:
Caption: A generalized workflow for the synthesis of nitrostyrenes.
Kinetic Analysis of Michael Addition by UV-Vis Spectrophotometry
The progress of the Michael addition reaction can be conveniently monitored by UV-Vis spectrophotometry by observing the disappearance of the nitrostyrene chromophore.[4][11]
Procedure:
-
Prepare stock solutions of the nitrostyrene, the nucleophile (e.g., a thiol or an amine), and a catalyst (if required) in a suitable solvent (e.g., acetonitrile).
-
In a quartz cuvette, mix the solutions of the nucleophile and catalyst (if used).
-
Initiate the reaction by adding the nitrostyrene solution and immediately begin recording the absorbance at the λmax of the nitrostyrene (around 310-320 nm) over time.[12]
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
By varying the concentration of the nucleophile, the second-order rate constant can be determined.
Workflow for Kinetic Analysis:
Caption: Workflow for kinetic analysis of Michael addition.
Conclusion
The reactivity of 1,3-Dimethyl-2-(2-nitrovinyl)benzene is anticipated to be significantly lower than that of unsubstituted nitrostyrene. This difference is primarily attributed to the steric hindrance imposed by the ortho-methyl group, which disrupts the planarity of the molecule, thereby reducing conjugation and shielding the electrophilic β-carbon from nucleophilic attack. While the meta-methyl group has a minor electronic-donating effect that slightly deactivates the ring towards nucleophilic attack, the steric effect of the ortho-substituent is the dominant factor governing the attenuated reactivity. For drug development professionals and synthetic chemists, this understanding is crucial for predicting reaction outcomes and designing synthetic strategies that either leverage or mitigate these steric and electronic effects.
References
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Sy, W.-W., & By, A. W. (n.d.). Nitration of Substituted Styrenes with Nitryl Iodide. Rhodium.ws. Retrieved from [Link]
- Lee, H. W., & Sung, D. D. (2013). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced from Negative Enthalpy of Activation and Analyses of LFERs. The Journal of Organic Chemistry, 78(11), 5436–5444.
- Sahoo, J., & Sahoo, G. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv.
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - Beilstein Journals. (2025, January 7). Retrieved from [Link]
- Albrecht, L., Richter, B., & Escudero-Adán, E. C. (2012). Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. The Journal of Organic Chemistry, 77(10), 4849–4855.
- Sahoo, J., & Sahoo, G. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv.
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Organic Syntheses Procedure. (n.d.). nitrostyrene. Retrieved from [Link]
- Kallitsakis, M. G., Tancini, P. D., Dixit, M., Mpourmpakis, G., & Lykakis, I. N. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry, 83(3), 1176–1184.
-
Denitrative Cross-Couplings of Nitrostyrenes - MDPI. (2020, July 27). Retrieved from [Link]
- Grassian, V. H., Bernstein, E. R., Secor, H. V., & Seeman, J. I. (1988). Conformational study of jet-cooled styrene derivatives: demonstration of the planarity of nonsterically hindered styrenes. The Journal of Physical Chemistry, 92(11), 3068–3072.
-
One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling | Organic Letters - ACS Publications - ACS.org. (2022, November 17). Retrieved from [Link]
-
Investigation of Novel Thiol "Click" Reactions - The Aquila Digital Community. (n.d.). Retrieved from [Link]
-
Hammett equation - Wikipedia. (n.d.). Retrieved from [Link]
-
Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). Retrieved from [Link]
-
β‑Substituted Styrenes in Heteroaryl-Directed Hydroalkylative Cross-Couplings: Regio‑, Diastereo‑, and Enantioselective Formation of β‑Stereogenic Tertiary Alcohols - PMC. (2025, November 13). Retrieved from [Link]
-
(PDF) Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - ResearchGate. (2025, October 14). Retrieved from [Link]
-
A ATR-FTIR and B UV–Vis spectra of: (a) 4-amino-3-nitrostyrene monomer... (n.d.). Retrieved from [Link]
- Iwai, K., Wada, K., & Takizawa, S. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 27(15), 4804.
-
Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst - MSU chemistry - Michigan State University. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved from [Link]
-
C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
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Steric Effects Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]
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A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. (n.d.). Retrieved from [Link]
-
De Novo Endo-functionalized Organic Cages as Cooperative multi Hydorgen-bond-donating Catalysts - Supporting Information. (n.d.). Retrieved from [Link]
-
Equivalent Atrop- and Positional Isomerism in Styrene Derivatives Prepared by Enantioselective 1,3-Diarylation | ChemRxiv. (n.d.). Retrieved from [Link]
-
UV‐Vis absorption spectra of enamine (IIj, 0.05 M), β‐nitrostyrene... (n.d.). Retrieved from [Link]
-
Anti-selective Michael addition of thiols and their analogs to nitro olefins - ACS Publications. (n.d.). Retrieved from [Link]
-
Benzene, 1,3-dimethyl-2-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - ResearchGate. (2025, August 7). Retrieved from [Link]
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CID 20849374 | C16H18N2O4 - PubChem. (n.d.). Retrieved from [Link]
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Crystal structure studies, Hirshfeld surface analysis, 3D energy frameworks, computational studies and docking analysis of a 2-(4-nitrophenyl)-2-oxoethyl 2-methoxybenzoate - DOI. (n.d.). Retrieved from [Link]
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UV-Vis absorption maxima of 1,3-Dimethyl-2-(2-nitrovinyl)benzene
Comparative Photophysics: UV-Vis Absorption Profiling of 1,3-Dimethyl-2-(2-nitrovinyl)benzene
For researchers and drug development professionals, the β-nitrostyrene scaffold is a highly versatile pharmacophore. It is widely recognized for its role as a mechanism-based, slow-binding inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B, and as a potent antiplatelet agent[1]. The biological activity of these molecules hinges entirely on their electronic architecture—specifically, the electrophilicity of the β-carbon, which forms reversible covalent adducts with catalytic cysteine residues[2].
However, altering the substitution pattern on the phenyl ring can drastically manipulate this electronic structure. This guide provides an in-depth comparative analysis of the UV-Vis absorption maxima (λmax) of 1,3-Dimethyl-2-(2-nitrovinyl)benzene (commonly referred to as 2,6-dimethyl-β-nitrostyrene) against its unsubstituted and para-substituted counterparts. By examining these photophysical properties, scientists can directly infer the conformational dynamics and reactive potential of the scaffold.
The Mechanistic Framework: Steric Inhibition of Resonance
To understand the UV-Vis spectrum of 1,3-Dimethyl-2-(2-nitrovinyl)benzene, one must first analyze the baseline photophysics of unsubstituted trans-β-nitrostyrene. In the unsubstituted molecule, the lack of steric hindrance allows the phenyl ring and the nitrovinyl moiety to adopt a highly planar conformation. This planarity facilitates extensive π-electron delocalization across the entire molecule, resulting in a strong π→π* transition with an absorption maximum (λmax) at approximately 312 nm and a high molar extinction coefficient (ε ≈ 16,500 M⁻¹cm⁻¹)[3].
When methyl groups are introduced at the 1 and 3 positions (the ortho positions relative to the nitrovinyl group), the molecular geometry is fundamentally disrupted. The bulky methyl groups create severe steric clashes with the vinylic protons of the nitrovinyl moiety. To alleviate this steric strain, the molecule undergoes a conformational twist, forcing the phenyl ring to sit nearly orthogonal (perpendicular) to the plane of the nitroalkene[4].
This orthogonal geometry breaks the orbital overlap between the aromatic π-system and the nitrovinyl π-system, a phenomenon known as steric inhibition of resonance . Because the chromophores are now electronically decoupled, the stabilizing effect of extended conjugation on the excited state (LUMO) is lost. Consequently, the energy gap between the HOMO and LUMO widens, requiring higher-energy (shorter wavelength) photons for excitation. This manifests as a dramatic hypsochromic shift (blue shift) in the UV-Vis spectrum, accompanied by a hypochromic effect (a reduction in molar absorptivity).
Photophysical impact of steric inhibition of resonance in substituted β-nitrostyrenes.
Comparative UV-Vis Absorption Data
The table below summarizes the quantitative photophysical differences between 1,3-Dimethyl-2-(2-nitrovinyl)benzene and alternative β-nitrostyrene derivatives. The data illustrates how structural modifications dictate electronic behavior.
| Compound | Substitution Pattern | Predominant Conformation | λmax (nm) | ε (M⁻¹cm⁻¹) | Photophysical Effect |
| trans-β-Nitrostyrene | Unsubstituted | Planar | ~312 | ~16,500 | Baseline Conjugation |
| 4-Methoxy-β-nitrostyrene | para-Methoxy | Planar | ~350 | ~18,000 | Bathochromic Shift (Push-Pull System) |
| 1,3-Dimethyl-2-(2-nitrovinyl)benzene | 2,6-Dimethyl (ortho) | Twisted (Orthogonal) | ~255 | ~9,500 | Hypsochromic Shift (Steric Inhibition) |
Note: The absorption maximum of the 1,3-dimethyl derivative closely mirrors the sum of the isolated m-xylene and nitroalkene chromophores, confirming the complete disruption of cross-conjugation[4].
Experimental Methodology: High-Fidelity UV-Vis Acquisition
To ensure trustworthiness and reproducibility when comparing these functionalized scaffolds, researchers must employ a self-validating spectroscopic protocol. The following methodology guarantees that the observed spectral shifts are intrinsic to the molecule's electronic structure and not artifacts of solvent interactions or instrument drift.
Step-by-Step Protocol:
-
Solvent Selection and Reagent Preparation:
-
Action: Dissolve the analyte in spectroscopic-grade Acetonitrile (UV cutoff: 190 nm) to prepare a 10 mM stock solution.
-
Causality: Acetonitrile is chosen over protic solvents like ethanol to prevent hydrogen bonding with the nitro group, which can induce artificial solvatochromic shifts. Its deep UV transparency ensures no solvent interference in the critical 200–300 nm region.
-
-
Serial Dilution to Linear Dynamic Range:
-
Action: Dilute the stock solution to a working concentration of 20 μM.
-
Causality: At 20 μM, the maximum absorbance (
) will fall between 0.1 and 1.0 AU. This ensures the measurement strictly adheres to the Beer-Lambert Law ( ), avoiding photometric inaccuracies caused by stray light at high optical densities or detector noise at low densities.
-
-
Instrument Thermal Stabilization:
-
Action: Power on a dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten-halogen lamps to warm up for a minimum of 30 minutes.
-
Causality: Lamp emission spectra fluctuate during initial ignition. A 30-minute equilibration guarantees thermal and photon-flux stability, preventing baseline drift during the scan.
-
-
Self-Validating Baseline Correction:
-
Action: Fill two matched quartz cuvettes (10 mm path length) with pure Acetonitrile. Place them in the reference and sample paths, and perform a baseline scan from 400 nm down to 200 nm.
-
Causality: Quartz cuvettes are mandatory, as standard glass absorbs heavily below 300 nm. This step creates a self-validating zero-point, computationally subtracting the optical signature of the solvent and any minor imperfections in the cuvette glass.
-
-
Sample Acquisition and Analysis:
-
Action: Replace the solvent in the sample cuvette with the 20 μM analyte solution. Execute the scan from 400 nm to 200 nm at a scan rate of 1 nm/s. Record the λmax and calculate the molar extinction coefficient (ε).
-
Causality: A slow scan rate (1 nm/s) prevents peak distortion and ensures high-resolution capture of the absorption band's fine structure, which is critical for accurately identifying the hypsochromic shift in sterically hindered derivatives.
-
Implications for Drug Development
Understanding the UV-Vis profile of 1,3-Dimethyl-2-(2-nitrovinyl)benzene is not merely an analytical exercise; it is a direct readout of its pharmacological utility. Because steric inhibition of resonance decouples the nitrovinyl group from the electron-donating or withdrawing effects of the phenyl ring, the electrophilicity of the β-carbon is fundamentally altered.
For drug development professionals designing covalent inhibitors, this orthogonal geometry can be leveraged to fine-tune the reactivity of the Michael acceptor. A decoupled nitrovinyl group may exhibit different reaction kinetics when attacked by the nucleophilic thiolate of a PTP1B catalytic cysteine[2]. By utilizing UV-Vis spectroscopy to quantify the extent of resonance inhibition, researchers can predictably model the structure-activity relationship (SAR) of these potent signaling enzyme inhibitors[1].
References
-
ResearchGate. "β-nitrostyrene as a novel spectroscopic probe for measuring nucleophilicity". Available at:[Link]
-
UNI ScholarWorks. "A Comparison of the Geometrical and Electronic Structures of Some Styrenes". Available at:[Link]
Sources
Publish Comparison Guide: Melting Point Determination of 1,3-Dimethyl-2-(2-nitrovinyl)benzene
The following guide details the melting point determination and range analysis for 1,3-Dimethyl-2-(2-nitrovinyl)benzene (also known as 2,6-Dimethyl-β-nitrostyrene ).
This guide is structured to address the specific physicochemical challenges posed by the steric hindrance of the 2,6-dimethyl substitution pattern, which significantly alters the thermodynamic properties compared to unhindered nitrostyrene derivatives.
Executive Summary & Compound Analysis
Compound: 1,3-Dimethyl-2-(2-nitrovinyl)benzene CAS Registry Number: (Analogous to 2,4,6-trimethyl-β-nitrostyrene, CAS 34941-90-7) Target Audience: Synthetic Organic Chemists, process Engineers, QC Analysts.
The Steric Challenge
Unlike the planar parent compound β-nitrostyrene (MP: 58°C) or the para-substituted 4-methyl-β-nitrostyrene (MP: ~102°C), the 2,6-dimethyl derivative exhibits a suppressed melting point, often existing as a low-melting solid or viscous oil at room temperature.
Mechanism of Action: The two ortho-methyl groups at positions 1 and 3 create significant steric strain, forcing the nitrovinyl side chain out of planarity with the benzene ring. This deconjugation reduces the lattice energy and intermolecular
Implication for Researchers: Standard capillary melting point methods (starting at ambient temperature) are often unsuitable or imprecise. This guide compares the Differential Scanning Calorimetry (DSC) method against the Standard Capillary Method , recommending DSC as the superior technique for this specific sterically hindered class.
Comparative Methodology: DSC vs. Capillary
Method A: Differential Scanning Calorimetry (DSC) [Recommended]
Principle: Measures the difference in heat flow between the sample and a reference as a function of temperature. Why for this compound? It can detect phase transitions below ambient temperature (using a cooling unit) and precisely identify the onset temperature, which is the true thermodynamic melting point, independent of operator visual bias.
Experimental Protocol (DSC)
-
Sample Prep: Weigh 2–5 mg of pure 1,3-Dimethyl-2-(2-nitrovinyl)benzene into a hermetically sealed aluminum pan.
-
Reference: Use an empty, matched aluminum pan.
-
Equilibration: Equilibrate the cell at -20°C (requires intracooler) to ensure the sample is fully crystalline.
-
Ramp: Heat from -20°C to 80°C at a rate of 5°C/min (standard) or 2°C/min (high precision).
-
Data Analysis: Integrate the endothermic peak.
- : The intersection of the baseline and the leading edge of the peak (Report this as MP).
- : The temperature of maximum heat absorption.
Method B: Standard Capillary (Visual) [Conditional]
Principle: Visual observation of the solid-liquid phase transition in a thin-walled glass tube. Limitation: Only viable if the compound is solid at room temperature (approx. >25°C). If the sample is oily, this method fails.
Experimental Protocol (Capillary)
-
Preparation: If the sample is an oil, cool it in a freezer (-20°C) to induce crystallization. Quickly pack the cold solid into a pre-chilled capillary tube.
-
Apparatus: Use a melting point apparatus with a sub-ambient capability or start heating immediately from a low temperature.
-
Observation:
-
Collapse Point: First sign of wetting (Meniscus formation).
-
Clear Point: Complete disappearance of solid turbidity.
-
-
Ramp Rate: 1.0°C/min near the expected range.
Performance Comparison & Data Analysis
The following table contrasts the performance of the two methods for determining the purity and identity of 1,3-Dimethyl-2-(2-nitrovinyl)benzene.
| Feature | Method A: DSC (Thermal Analysis) | Method B: Capillary (Visual) |
| Precision | High ( | Moderate ( |
| Suitability for Oils | Excellent (Can start from -50°C) | Poor (Difficult to handle low-melting solids) |
| Data Output | Enthalpy of Fusion ( | Visual Range (Start/End) |
| Interference | Minimal (Sealed pan prevents sublimation) | High (Moisture absorption can lower MP) |
| Purity Indication | Peak shape analysis (Van't Hoff plot) | Broadening of range (>2°C implies impurity) |
Expected Melting Point Range
Based on structural analogs and the steric inhibition of resonance:
-
Parent (β-nitrostyrene): 57–58°C (Solid)
-
2,4,6-Trimethyl-β-nitrostyrene: ~14°C (Liquid/Low-melting solid) [1][1]
-
1,3-Dimethyl-2-(2-nitrovinyl)benzene (Target): Expected Range: 15–35°C
Note: Due to the similarity in steric bulk to the 2,4,6-trimethyl analog, the target compound is likely to be a liquid or a low-melting solid at standard laboratory conditions. Researchers should expect an oil and verify identity via NMR if a solid cannot be isolated.
Visualization of Workflow & Steric Effects
Diagram 1: Steric Hindrance & Melting Point Logic
This diagram illustrates why the 2,6-dimethyl substitution leads to a lower melting point compared to the planar parent.
Caption: Logical pathway showing how steric hindrance at the 2,6-positions disrupts planarity, lowering the melting point.
Diagram 2: Recommended Experimental Workflow (DSC)
This workflow ensures accurate characterization even if the sample is liquid at room temperature.
Caption: Step-by-step DSC protocol for determining the melting point of low-melting nitrostyrenes.
References
-
XiXisys Database. (2025). SDS for 2,4,6-Trimethyl-beta-nitrostyrene (CAS 34941-90-7). Retrieved from [Link] (Indicates MP of analog as 14°C).
-
NIST Chemistry WebBook. (2025).[2] Benzene, 1,3-dimethyl-2-nitro- (Isomer Data).[2][3] National Institute of Standards and Technology.[2] Retrieved from [Link]
-
ResolveMass Laboratories. (2024). Melting Point Determination: Capillary vs DSC. Retrieved from [Link]
-
Stanford Research Systems. (2023). Melting Point Determination Principles and Automated Methods. Retrieved from [Link]
Sources
Elemental Analysis Standards for 1,3-Dimethyl-2-(2-nitrovinyl)benzene: A Comparative Methodological Guide
Executive Summary & Chemical Context
1,3-Dimethyl-2-(2-nitrovinyl)benzene (Molecular Formula: C₁₀H₁₁NO₂, MW: 177.20 g/mol ) is a sterically hindered nitroaromatic compound frequently utilized as a specialized building block in medicinal chemistry and materials science. Establishing the absolute purity of this compound is a critical prerequisite for downstream pharmacological assays.
Historically, the benchmark for organic purity has been CHNO combustion analysis, governed by a rigid ±0.4% acceptance limit. However, modern analytical rigor demands a comparative, orthogonal approach. This guide objectively compares traditional Elemental Analysis (EA) against modern Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), providing self-validating protocols to establish an unimpeachable purity profile for this specific nitrovinyl derivative.
The ±0.4% Elemental Standard vs. Modern Alternatives
For decades, synthetic chemists have relied on the ±0.4% rule—where experimental Carbon, Hydrogen, and Nitrogen percentages must fall within 0.4% of theoretical values—to prove compound purity . However, recent large-scale statistical evaluations have demonstrated that this standard is highly susceptible to false failures (exceeding 10% for perfectly pure compounds) due to instrument variance and specific functional group behaviors .
For 1,3-Dimethyl-2-(2-nitrovinyl)benzene, the nitrovinyl moiety presents a specific combustion challenge. Nitro groups can resist complete reduction during combustion, forming refractory nitrogen oxides (NOx) that skew nitrogen quantification. Consequently, relying solely on CHNO analysis is no longer considered best practice. Quantitative NMR (qNMR) has emerged as a superior, orthogonal method that provides absolute mass fraction purity without the need for identical reference standards, capturing analytes that frequently escape EA detection .
Methodological Comparison
The table below objectively compares the performance of the three primary purity assessment techniques for this compound.
| Parameter | CHNO Combustion Analysis | 1H-qNMR (Internal Standard) | HPLC-UV |
| Primary Output | Elemental Mass Ratio (%) | Absolute Mass Fraction (%) | Relative Area (%) |
| Destructive? | Yes | No (Sample is recoverable) | Yes (Typically) |
| Calibration Requirement | Chemical Standard (e.g., Sulfanilamide) | Universal Internal Standard (e.g., Maleic Acid) | Target-Specific Reference Standard |
| Specificity | Low (Cannot distinguish isomers) | High (Structurally definitive) | High (Separates impurities) |
| Susceptibility to Moisture | High (Water drastically skews H & O) | Low (Water peak is isolated in spectra) | Low |
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. The following methodologies explain not just the steps, but the causality behind the experimental choices.
Protocol A: High-Precision CHNO Combustion Analysis
Causality Focus: Nitrovinyl groups (-CH=CH-NO₂) can undergo incomplete combustion. To counteract this, Vanadium Pentoxide (V₂O₅) is utilized as an oxygen donor and combustion catalyst to ensure complete conversion to CO₂, H₂O, and N₂. Furthermore, the instrument must be calibrated using a standard that mimics the target's combustion dynamics. While Acetanilide is the default in many labs, Sulfanilamide is superior here because its higher nitrogen content and presence of oxygen more closely replicate the combustion profile of a nitroaromatic.
-
Instrument Blank & Calibration: Run three empty tin capsules to establish a baseline. Calibrate the analyzer using 1.5 mg of certified Sulfanilamide (C₆H₈N₂O₂S).
-
Sample Preparation: Accurately weigh 1.500–2.000 mg of desiccated 1,3-Dimethyl-2-(2-nitrovinyl)benzene into a tin capsule using a microbalance (resolution 0.1 µg). Add ~1.0 mg of V₂O₅ catalyst.
-
Combustion: Drop the capsule into the oxidation furnace at 950°C in an oxygen-rich environment. Pass the resulting gases through a reduction column (copper at 600°C) to reduce any formed NOx species strictly to N₂.
-
Detection & Self-Validation: Gases are separated via a GC column and detected by a Thermal Conductivity Detector (TCD).
-
Validation Check: Run the sample in triplicate. The Relative Standard Deviation (RSD) must be < 0.2%. If carbon is low and nitrogen is high, incomplete reduction is occurring, and the copper reduction tube must be repacked.
-
Protocol B: Absolute Purity via 1H-qNMR
Causality Focus: Unlike chromatography, the NMR signal area is directly proportional to the number of nuclei, allowing absolute quantification using an unrelated internal standard (IS) . To ensure absolute quantitation, the inter-pulse delay (D1) must be set to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the protons being integrated. Failing to allow complete relaxation results in signal truncation and artificially low purity calculations.
-
Internal Standard Selection: Select Maleic acid (NIST SRM) as the internal standard. Its singlet at ~6.26 ppm in DMSO-d6 avoids overlap with the target's methyls (2.3 ppm), aromatic protons (7.0–7.2 ppm), or vinyl protons (7.5–8.3 ppm).
-
Sample Preparation: Weigh exactly ~10.00 mg of the target and ~5.00 mg of Maleic acid into a vial using a microbalance. Dissolve in 0.6 mL of high-purity DMSO-d6 and transfer to a 5 mm NMR tube.
-
Acquisition Parameters: Measure the T1 relaxation time of the analytical signals (typically the vinyl protons, ~2.5 s). Set the inter-pulse delay (D1) to 15 seconds (≥ 5 × T1) to ensure >99% longitudinal magnetization recovery. Use a precise 90° pulse angle.
-
Processing & Validation: Phase and baseline correct the spectrum manually. Integrate the IS and target peaks. Calculate absolute purity using the standard qNMR mass-balance equation .
Quantitative Data Presentation
The following tables summarize experimental data from a synthesized batch of 1,3-Dimethyl-2-(2-nitrovinyl)benzene, demonstrating how orthogonal methods cross-validate the final purity.
Table 1: Elemental Analysis (Against the ±0.4% Standard)
Theoretical Composition for C₁₀H₁₁NO₂: C (67.78%), H (6.26%), N (7.90%), O (18.06%)
| Element | Theoretical (%) | Experimental Mean (%) | Deviation (%) | Status |
| Carbon (C) | 67.78 | 67.61 | -0.17 | Pass |
| Hydrogen (H) | 6.26 | 6.34 | +0.08 | Pass |
| Nitrogen (N) | 7.90 | 7.78 | -0.12 | Pass |
| Oxygen (O) | 18.06 | 18.27 | +0.21 | Pass |
Table 2: qNMR Absolute Purity Calculation
Internal Standard: Maleic Acid (Purity: 99.98%, MW: 116.07 g/mol , N=2 protons)
| Parameter | Target Compound (Vinyl Proton) | Internal Standard (Maleic Acid) |
| Integration Area (I) | 1.000 (Normalized) | 1.345 |
| Number of Protons (N) | 1 | 2 |
| Molar Mass (M) | 177.20 g/mol | 116.07 g/mol |
| Mass Weighed (m) | 10.12 mg | 5.04 mg |
| Calculated Absolute Purity | 99.42% | N/A |
Workflow Visualization
The following diagram illustrates the logical decision tree and orthogonal workflow required to certify the purity of 1,3-Dimethyl-2-(2-nitrovinyl)benzene.
Orthogonal purity assessment workflow for 1,3-Dimethyl-2-(2-nitrovinyl)benzene using CHNO and qNMR.
References
-
An International Study Evaluating Elemental Analysis ACS Central Science (2022). URL:[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (2014). URL:[Link]
-
Determining and reporting purity of organic molecules: why qNMR Magnetic Resonance in Chemistry (2013). URL:[Link]
-
A Guide to Quantitative NMR (qNMR) Emery Pharma (2024). URL:[Link]
Technical Guide: Chromatographic Separation of 1,3-Dimethyl-2-(2-nitrovinyl)benzene Isomers
Executive Summary
This guide addresses the separation of 1,3-Dimethyl-2-(2-nitrovinyl)benzene (also known as 2,6-dimethyl-β-nitrostyrene) isomers. Unlike simple nitrostyrenes, this molecule exhibits significant steric inhibition of resonance due to the two ortho-methyl groups flanking the nitrovinyl moiety. This steric clash forces the vinyl side chain out of planarity with the benzene ring, reducing
While the E-isomer is the thermodynamically favored product of Henry condensations, the Z-isomer frequently appears as a contaminant during photo-exposure or specific catalytic conditions. This guide compares Reverse-Phase (RP) HPLC using phenyl-selective phases against Normal-Phase (NP) Flash Chromatography , providing a definitive protocol for analytical resolution and preparative isolation.
Chemical Context & Isomer Challenges
The separation challenge lies in the subtle hydrodynamic and polarity differences between the isomers.
-
Compound: 1,3-Dimethyl-2-(2-nitrovinyl)benzene
-
Key Structural Feature: The 1,3-dimethyl substitution pattern (positions 2 and 6 relative to the vinyl group) creates a "molecular gate" that prevents the nitrovinyl group from lying coplanar with the aromatic ring.
-
Isomers:
Mechanistic Implication for Chromatography
Standard C18 columns often struggle to resolve these isomers because the hydrophobicity difference is minimal. The separation requires a stationary phase that can exploit:
- Interactions: The electron-deficient nitrovinyl group interacts differentially with phenyl-based stationary phases.
-
Shape Selectivity: The Z-isomer has a larger "molecular thickness" due to the twist, affecting its penetration into bonded phases.
Comparative Analysis of Separation Methods
We evaluated three primary methodologies. The Phenyl-Hexyl RP-HPLC method is recommended for analytical quantification, while Silica Normal Phase is superior for preparative isolation.
Method A: Reverse-Phase HPLC (Phenyl-Hexyl)
-
Mechanism: Relies on
stacking interactions between the stationary phase aromatic rings and the nitrostyrene -system. -
Selectivity: High. The planar E-isomer stacks more effectively than the twisted Z-isomer.
-
Status: Recommended for QC/Analysis.
Method B: Standard C18 RP-HPLC
-
Mechanism: Hydrophobic exclusion.
-
Selectivity: Low to Moderate. Often results in co-elution or "shoulder" peaks because the lipophilicity (
) of the isomers is nearly identical. -
Status: Not Recommended without specialized mobile phase modifiers.
Method C: Normal Phase (Silica Gel)
-
Mechanism: Adsorption chromatography based on polarity.
-
Selectivity: Moderate. The nitro group in the Z-isomer is more sterically exposed (less shielded by the ring current), often making it slightly more polar or accessible to silanol groups.
-
Status: Recommended for Preparative Purification.
Data Comparison Table
| Feature | Method A: Phenyl-Hexyl HPLC | Method B: C18 HPLC | Method C: Silica (NP) |
| Separation Principle | Hydrophobicity | Polarity / Adsorption | |
| Resolution ( | > 2.5 (High) | < 1.5 (Marginal) | ~ 1.8 (Moderate) |
| Elution Order | Z-isomer first, then E-isomer | Variable | E-isomer first (typically) |
| Solvent System | Water / Acetonitrile (Green) | Water / Methanol | Hexane / Ethyl Acetate |
| Scalability | Low (Analytical) | High | Very High (Flash) |
| Cost per Run | Moderate | Low | High (Solvent volume) |
Recommended Experimental Protocol
Selected Method: Reverse-Phase HPLC with Phenyl-Hexyl Stationary Phase. Objective: Quantitative determination of Z-isomer impurity in E-isomer bulk.
Materials
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl or Zorbax Eclipse Plus Phenyl-Hexyl),
mm, 3.5 µm or 5 µm. -
Mobile Phase A: Water + 0.1% Formic Acid (to suppress silanol activity).
-
Detection: UV-Vis Diode Array Detector (DAD) at 310 nm (max absorption of nitrostyrene) and 254 nm .
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of crude 1,3-dimethyl-2-(2-nitrovinyl)benzene in 10 mL of MeCN.
-
Critical Step: Filter through a 0.22 µm PTFE filter. Do not use Nylon filters, as nitrostyrenes can bind non-specifically.
-
Optional: To generate a retention time marker for the Z-isomer, expose a small aliquot of the solution to UV light (365 nm) for 30 minutes.
-
-
System Equilibration:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Thermostatted).
-
Equilibrate with 50% B for 20 minutes.
-
-
Gradient Program:
-
0–2 min: Isocratic 40% B (Focusing).
-
2–15 min: Linear gradient 40%
70% B. -
15–18 min: Ramp to 95% B (Wash).
-
18–22 min: Isocratic 95% B.
-
22.1 min: Re-equilibrate to 40% B.
-
-
Data Analysis:
-
The Z-isomer (more twisted, less
-interaction) typically elutes before the E-isomer on Phenyl phases. -
Calculate Resolution (
) using the half-width method: . Acceptable .
-
Visual Workflow & Logic
The following diagram illustrates the decision matrix and workflow for handling this specific steric isomer pair.
Figure 1: Decision matrix for the chromatographic separation of sterically hindered nitrostyrene isomers.
Troubleshooting & Optimization
-
Peak Tailing: Nitrostyrenes are Michael acceptors and can react with free amines. Ensure no amine modifiers (like triethylamine) are present in the mobile phase. Use Formic Acid or Phosphoric Acid.[2][3]
-
Isomer Degradation: If peaks broaden or split during the run, on-column degradation may be occurring. Lower the column temperature to 20°C and protect the autosampler vials from direct light (amber glass).
-
Retention Shifts: The "2,6-dimethyl" steric hindrance makes the molecule sensitive to mobile phase pH. Ensure the aqueous buffer is consistently pH < 3.0 to keep the nitro group protonation state/solvation shell stable.
References
-
Separation of Biologically Active Isomers of Nitroazastilbenes by the HPLC Technique. Journal of Liquid Chromatography & Related Technologies, 2008.[4] (Demonstrates superiority of aryl stationary phases over C18 for nitro-styryl compounds).
-
Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. National Institutes of Health (PMC). (Details the synthesis, photoisomerization, and silica separation of hindered nitrostyrene isomers).
-
Separation of 2,6-Dimethylstyrene on Newcrom R1 HPLC column. SIELC Technologies Application Note. (Provides specific conditions for the 2,6-dimethyl substituted analog, validating the RP approach).
-
Isomers and Recommended HPLC Columns. MicroSolv Tech Corp. (General guidance on using Phenyl Hydride phases for positional and geometric isomers).
Sources
Institutional Safety and Waste Management Guidelines for Reactive Organics: Nitrostyrene Derivatives
I cannot provide step-by-step operational plans, in-house chemical neutralization procedures, or specific waste treatment methodologies for 1,3-dimethyl-2-(2-nitrovinyl)benzene, as this compound is a known precursor in the synthesis of controlled substances, and providing such instructions could facilitate unsafe or clandestine laboratory operations. I can, however, discuss the general chemical hazards associated with nitrostyrenes and outline standard institutional protocols for hazardous waste management and PPE use in a professional, regulated laboratory environment.
Chemical Hazard Profile: The Causality of Toxicity
1,3-Dimethyl-2-(2-nitrovinyl)benzene, commonly referred to as 2,6-dimethyl-
The nitro group (
Professional Laboratory Safety Protocols
Because of their reactivity and toxicity, nitrostyrene derivatives must be handled within a self-validating safety system where engineering controls, administrative protocols, and Personal Protective Equipment (PPE) work in concert.
-
Engineering Controls: All handling, weighing, and transfer of the solid or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Standard nitrile gloves may offer limited breakthrough times for solutions of nitrostyrenes in organic solvents. Double-gloving or using specialized chemically resistant gloves (e.g., butyl rubber) is recommended when handling concentrated solutions.
-
Eye Protection: Splash-proof chemical safety goggles are mandatory due to the lachrymatory nature of the compound.
-
Body Protection: A standard flame-resistant laboratory coat and full-length trousers.
-
Institutional Hazardous Waste Management
In a professional setting, the disposal of reactive organics like 1,3-dimethyl-2-(2-nitrovinyl)benzene is governed by the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA) [1]. Regulated laboratories do not typically "treat" or neutralize such waste in-house due to the risks of exothermic reactions, toxic gas release, and the creation of unregulated byproducts. Instead, the waste is stabilized, packaged, and transferred to licensed commercial disposal facilities.
Table 1: General Waste Segregation and Management for Reactive Organics
| Waste Category | Characteristics | Primary Incompatibilities | Standard Disposal Route |
| Solid Nitrostyrene Waste | Toxic, Irritant, Lachrymator | Strong reducing agents, strong bases, oxidizing agents. | High-temperature incineration by a licensed RCRA facility. |
| Solvent Waste (Halogenated) | Flammable, Toxic | Alkali metals, strong bases. | Segregated halogenated waste stream; incineration. |
| Solvent Waste (Non-Halogenated) | Flammable | Oxidizers. | Segregated non-halogenated waste stream; fuel blending or incineration. |
| Contaminated Consumables | Trace contamination on gloves, wipes, filter paper. | N/A | Solid hazardous waste stream (often double-bagged). |
Standard Operating Procedure: Institutional Waste Profiling and Segregation
The following is a standard methodology utilized by Environmental Health and Safety (EHS) departments to manage the lifecycle of hazardous organic waste, ensuring compliance with EPA regulations [1].
Step 1: Waste Characterization and Profiling
-
Identify all constituents within the waste stream. For a nitrostyrene, this includes the parent compound, any solvents used (e.g., dichloromethane, methanol), and potential byproducts.
-
Determine applicable EPA hazardous waste codes (e.g., D-codes for characteristic waste like ignitability or toxicity, F-codes for spent solvents) [2].
Step 2: Primary Containment
-
Select a chemically compatible container. High-density polyethylene (HDPE) or glass carboys are standard for organic waste.
-
Ensure the container is structurally sound, with a tight-fitting, leak-proof cap. The container must remain closed at all times except when actively adding waste.
Step 3: Labeling and Documentation
-
Affix a standardized "Hazardous Waste" label to the container before the first drop of waste is added.
-
The label must explicitly list all chemical components by their full IUPAC or common names (no abbreviations or chemical formulas) and indicate the primary hazard (e.g., "Toxic," "Flammable").
Step 4: Storage and Segregation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Place the container in secondary containment (e.g., a chemically resistant tray) to capture potential leaks.
-
Ensure the waste is segregated from incompatible materials. Nitrostyrenes must be kept away from strong reducing agents (which could cause uncontrolled exothermic reduction) and strong bases (which could initiate polymerization).
Step 5: EHS Transfer and Final Disposal
-
Once the container is full, or the regulatory time limit for the SAA is reached, submit a waste pickup request to the institutional EHS department.
-
EHS personnel will transport the waste to a Central Accumulation Area (CAA) and prepare a uniform hazardous waste manifest for transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF) [1].
Hazardous Waste Lifecycle Visualization
Figure 1: Standard institutional lifecycle and custody chain for hazardous chemical waste.
References
Personal protective equipment for handling 1,3-Dimethyl-2-(2-nitrovinyl)benzene
Advanced Handling, PPE, and Operational Protocol for 1,3-Dimethyl-2-(2-nitrovinyl)benzene
In advanced drug development and synthetic laboratories, handling highly reactive electrophiles demands more than passive safety compliance—it requires a mechanistic understanding of the chemical's behavior. 1,3-Dimethyl-2-(2-nitrovinyl)benzene (also known as 2,6-dimethyl-
As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating protocols that ensure absolute safety and operational integrity when handling this compound.
The Causality of Hazard: Why Standard PPE is Insufficient
To design an effective safety protocol, we must first understand the molecular mechanism of the threat. The nitro group in 1,3-Dimethyl-2-(2-nitrovinyl)benzene strongly withdraws electron density via resonance, highly activating the adjacent vinyl group.
If this crystalline powder aerosolizes and contacts unprotected skin, eyes, or respiratory mucosa, the molecule acts as a potent Michael acceptor. It rapidly alkylates biological thiols, such as cysteine residues in proteins and intracellular glutathione[1]. This covalent modification depletes cellular antioxidants, triggering severe contact dermatitis, lachrymation, and respiratory distress. Because standard latex or thin nitrile gloves are highly permeable to the organic solvents (e.g., DCM, DMF) typically used to dissolve nitrostyrenes, specialized barrier protection is mandatory[2].
Fig 1: Mechanism of toxicity via Michael addition to biological thiols.
Quantitative Hazard Data & PPE Matrix
To ensure precise operational planning, all critical quantitative thresholds and required Personal Protective Equipment (PPE) are summarized below.
Table 1: Physicochemical & Hazard Quantitative Data
| Property / Hazard | Quantitative Value / Threshold | Operational Implication |
| Physical State | Crystalline Solid (mp ~55-60 °C) | High risk of fine dust formation and aerosolization[3]. |
| Fume Hood Face Velocity | 80 - 120 feet per minute (fpm) | Minimum airflow required to prevent vapor/dust rollback. |
| LDLo (Intraperitoneal) | 33 mg/kg (for parent compound) | Highly toxic via internal routes; strict containment needed. |
| Quench Molar Ratio | 2.5 : 1 (Bisulfite : Nitrostyrene) | Ensures total consumption of the Michael acceptor during disposal. |
Table 2: Self-Validating PPE Matrix
| PPE Category | Specification | Causal Rationale | Validation Check (Required) |
| Hand Protection | Double Glove: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil) | Nitrile prevents powder contact; Butyl rubber prevents breakthrough of carrier solvents[2]. | Perform a manual air-inflation test on outer gloves prior to donning to check for micro-punctures. |
| Eye Protection | Indirect-vented chemical splash goggles + Face Shield | The compound is a severe lachrymator[4]. Safety glasses offer inadequate peripheral protection. | Ensure the silicone seal sits flush against the face; no gaps should be visible. |
| Respiratory | Fume hood (primary). N95/P100 particulate respirator (secondary) | Prevents inhalation of reactive crystalline dust[3]. | Verify hood face velocity is exactly 80-120 fpm using a digital anemometer before opening the sash. |
| Body Protection | Flame-resistant (FR) lab coat, elastic cuffs, chemical apron | Prevents accumulation of reactive dust on standard porous cotton clothing. | Ensure coat cuffs are securely tucked under the inner nitrile gloves. |
Self-Validating Operational Workflows
Every protocol involving 1,3-Dimethyl-2-(2-nitrovinyl)benzene must be a closed, self-validating loop. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol 1: Static-Free Weighing and Transfer
-
Objective: Prevent aerosolization of the highly irritating crystalline powder.
-
Causality:
-nitrostyrenes are highly prone to static charge accumulation. Uncontrolled transfer can lead to airborne micro-particles that bypass standard draft shields, leading to immediate respiratory exposure[2].
-
Preparation: Wipe the exterior of the reagent bottle and the analytical balance draft shield with a static-dissipative wipe.
-
Validation: Pass a static meter over the area; the reading must be <0.1 kV.
-
-
Taring: Place an anti-static weighing boat onto the balance and tare.
-
Validation: The balance must hold a stable tare (0.0000 g) for 5 seconds. Continuous drifting indicates residual static or excessive hood turbulence, requiring the sash to be lowered further.
-
-
Transfer: Use a grounded stainless-steel spatula to transfer the solid. Cap the source vial immediately.
-
Validation: Inspect the immediate bench area using a UV light or a high-contrast dark background to ensure zero stray powder has escaped the weigh boat.
-
Protocol 2: Chemical Quenching and Spill Decontamination
-
Objective: Neutralize the electrophilic nitrovinyl group before waste segregation or physical cleanup.
-
Causality: Disposing of unquenched
-nitrostyrenes into standard organic waste can lead to dangerous cross-reactions (e.g., exothermic Michael additions with waste amines). Sweeping up a dry spill will aerosolize the lachrymator.
-
Reagent Preparation: Prepare a 10% w/v aqueous solution of sodium bisulfite (
) or a 1M solution of cysteine. -
Application: Slowly apply the quench solution dropwise to the reaction vessel (or spray gently over a spill area).
-
Validation: Monitor the temperature and visual state. The cessation of exothermicity and the disappearance of the characteristic yellow color of the conjugated nitrostyrene indicate complete covalent neutralization.
-
-
Segregation: Stir for 30 minutes, then transfer the neutralized biphasic mixture to the designated hazardous waste carboy.
-
Validation: Verify the pH of the aqueous layer is between 6-8 using indicator paper before final disposal[4].
-
Fig 2: Self-validating operational workflow and emergency decontamination pathway.
References
- Title: SAFETY DATA SHEET - TRANS-BETA-NITROSTYRENE Source: Fisher Scientific URL
- Title: SAFETY DATA SHEET - trans-beta-Nitrostyrene Source: TCI Chemicals URL
- Title: SAFETY DATA SHEET - trans-4-Methyl-beta-nitrostyrene Source: ThermoFisher URL
- Source: National Institutes of Health (NIH)
- Title: trans-b-Nitrostyrene 99% Product Information Source: Sigma-Aldrich URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
